Product packaging for 3-Methyloxetane-3-carbaldehyde(Cat. No.:CAS No. 99419-31-5)

3-Methyloxetane-3-carbaldehyde

Cat. No.: B1319623
CAS No.: 99419-31-5
M. Wt: 100.12 g/mol
InChI Key: DUQGFIKXKISULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyloxetane-3-carbaldehyde is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B1319623 3-Methyloxetane-3-carbaldehyde CAS No. 99419-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQGFIKXKISULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596910
Record name 3-Methyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-31-5
Record name 3-Methyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyloxetane-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-Methyloxetane-3-carbaldehyde" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyloxetane-3-carbaldehyde

CAS Number: 99419-31-5[1][2]

This guide provides a comprehensive overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, safety information, and synthesis, with a focus on its emerging role in the field of targeted protein degradation.

Chemical and Physical Properties

This compound is a colorless or light yellow liquid.[3] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular FormulaC5H8O2[1][2]
Molecular Weight100.117 g/mol [1]
Boiling Point63 °C at 30 Torr
Density (predicted)1.150 ± 0.06 g/cm³
XLogP3-0.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass100.052429494
Complexity84.1

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.[3] The compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, 3-(hydroxymethyl)-3-methyloxetane. The Dess-Martin periodinane (DMP) oxidation is a commonly employed method for this transformation due to its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes.[4][5][6]

Experimental Protocol: Dess-Martin Oxidation of 3-(hydroxymethyl)-3-methyloxetane

This protocol is a general guideline for the Dess-Martin oxidation and should be adapted and optimized for the specific substrate and scale.

Materials:

  • 3-(hydroxymethyl)-3-methyloxetane

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-3-methyloxetane in anhydrous dichloromethane.

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane in one portion at room temperature. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is usually complete within 1-3 hours.

  • Quenching and Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

G cluster_synthesis Synthesis of this compound start 3-(hydroxymethyl)-3-methyloxetane in Anhydrous DCM reaction Oxidation at Room Temperature start->reaction Substrate reagent Dess-Martin Periodinane (DMP) reagent->reaction Reagent workup Quenching and Aqueous Work-up (NaHCO₃ / Na₂S₂O₃) reaction->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product Purified Product G cluster_protac Application in PROTAC Synthesis aldehyde This compound modification Chemical Modification (e.g., Reductive Amination, Wittig Reaction) aldehyde->modification linker_attachment Attachment to Linker modification->linker_attachment protac Final PROTAC Molecule linker_attachment->protac poi_ligand Protein of Interest (POI) Ligand poi_ligand->linker_attachment e3_ligand E3 Ligase Ligand e3_ligand->linker_attachment

References

"3-Methyloxetane-3-carbaldehyde" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methyloxetane-3-carbaldehyde, a valuable building block in organic synthesis and medicinal chemistry. It includes key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure consists of a four-membered oxetane ring substituted at the 3-position with both a methyl group and a formyl (aldehyde) group.

Chemical Structure:

The presence of the strained oxetane ring and the reactive aldehyde functionality makes this molecule a versatile intermediate for introducing unique three-dimensional scaffolds into larger molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

PropertyValueSource(s)
CAS Number 99419-31-5[1][2][3]
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
Appearance Colorless or light yellow liquid
Boiling Point 63 °C (at 30 Torr)[2]
Density (Predicted) 1.150 ± 0.06 g/cm³[2]
Canonical SMILES CC1(COC1)C=O[2]
InChIKey DUQGFIKXKISULR-UHFFFAOYSA-N[1]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[2]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate)

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of this compound are provided below. These protocols are designed for implementation in a standard organic chemistry laboratory setting.

The target aldehyde can be efficiently prepared by the oxidation of the corresponding primary alcohol, (3-Methyloxetan-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions with high yield.[2]

Reaction: (3-Methyloxetan-3-yl)methanol → this compound

Reagents and Materials:

  • (3-Methyloxetan-3-yl)methanol

  • Dess-Martin periodinane (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Dissolve (3-Methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) to the stirred solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by flash column chromatography if necessary.

Alternative Method: Swern Oxidation The Swern oxidation provides a metal-free alternative for this transformation.[4][5][6] This method involves activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and quenching with a hindered base like triethylamine.[4][5][7] This procedure is particularly useful for substrates sensitive to the conditions of other oxidation methods.[6]

Aldehydes readily react with Grignard reagents to form secondary alcohols after an acidic workup.[8] This protocol details the reaction of this compound with ethylmagnesium bromide.

Reaction: this compound + CH₃CH₂MgBr → 1-(3-Methyloxetan-3-yl)propan-1-ol

Reagents and Materials:

  • This compound

  • Ethylmagnesium bromide (1.2 equivalents, solution in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the ethylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel to the stirred aldehyde solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude alcohol product, 1-(3-Methyloxetan-3-yl)propan-1-ol, by flash column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformation for preparing this compound from its corresponding alcohol precursor via an oxidation reaction.

Synthesis_Workflow Start (3-Methyloxetan-3-yl)methanol Reagent Oxidizing Agent (e.g., Dess-Martin Periodinane) Start->Reagent Product This compound Reagent->Product Oxidation

Caption: Synthetic pathway from a primary alcohol to this compound.

References

"3-Methyloxetane-3-carbaldehyde" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carbaldehyde is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring offers unique conformational constraints and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. This technical guide provides a concise overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a visualization of its role in a synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValueCitations
Molecular FormulaC₅H₈O₂[1]
Molecular Weight100.12 g/mol [1]
IUPAC NameThis compound[1]
CAS Number99419-31-5[1]

Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol, (3-methyloxetan-3-yl)methanol. Several oxidizing agents can be employed for this transformation, with Dess-Martin periodinane and Pyridinium chlorochromate (PCC) being common choices due to their mild and selective nature.[2]

Synthesis via Dess-Martin Periodinane Oxidation

Materials:

  • (3-methyloxetan-3-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (3-methyloxetan-3-yl)methanol and anhydrous dichloromethane. Stir the solution at room temperature until the alcohol is fully dissolved.

  • Addition of Oxidant: Slowly add Dess-Martin periodinane to the stirred solution in portions. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the solid dissolves and the two phases are distinct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Synthetic Pathway and Applications

This compound serves as a versatile intermediate in organic synthesis. For instance, it can be used in the synthesis of α,β-unsaturated ketones through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[3] The following diagram illustrates a general synthetic workflow from the precursor alcohol to the aldehyde and its subsequent conversion.

G cluster_synthesis Synthesis of this compound cluster_reaction Subsequent Reaction A (3-methyloxetan-3-yl)methanol B This compound A->B Oxidation (e.g., DMP, PCC) D α,β-Unsaturated Ketone B->D Wittig / HWE Reaction C Phosphonium Ylide / Phosphonate Carbanion C->D

Caption: Synthetic workflow from (3-methyloxetan-3-yl)methanol to an α,β-unsaturated ketone.

References

An In-depth Technical Guide to the Synthesis of 3-Methyloxetane-3-carbaldehyde from Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-methyloxetane-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery, starting from a diol-derived precursor. The synthesis involves a two-step sequence: the formation of a 3-methyl-3-(hydroxymethyl)oxetane intermediate via intramolecular cyclization of a triol, followed by its selective oxidation to the target aldehyde. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from a diol precursor is most effectively achieved through a two-stage process. The core of this strategy is the construction of the strained oxetane ring from an acyclic triol, followed by functional group manipulation to introduce the aldehyde moiety.

The logical and accessible triol precursor for this synthesis is 2-(hydroxymethyl)-2-methylpropane-1,3-diol. This triol can be subjected to conditions that favor an intramolecular Williamson ether synthesis to form 3-methyl-3-(hydroxymethyl)oxetane. Subsequently, the primary alcohol of this intermediate is selectively oxidized to afford the desired this compound. This two-step approach is outlined below:

Synthetic_Pathway 2-(Hydroxymethyl)-2-methylpropane-1,3-diol 2-(Hydroxymethyl)-2-methylpropane-1,3-diol 3-Methyl-3-(hydroxymethyl)oxetane 3-Methyl-3-(hydroxymethyl)oxetane 2-(Hydroxymethyl)-2-methylpropane-1,3-diol->3-Methyl-3-(hydroxymethyl)oxetane Step 1: Intramolecular Williamson Ether Synthesis This compound This compound 3-Methyl-3-(hydroxymethyl)oxetane->this compound Step 2: Selective Oxidation

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane

The formation of the oxetane ring is accomplished via an intramolecular Williamson ether synthesis. This classic method for ether formation is adapted here for the cyclization of a triol. The key steps involve the selective activation of one of the primary hydroxyl groups as a leaving group, followed by intramolecular nucleophilic attack by another hydroxyl group under basic conditions. A common strategy involves the monotosylation of the triol, followed by base-induced cyclization.

Experimental Protocol: Intramolecular Cyclization

A plausible experimental protocol, adapted from procedures for the synthesis of similar 3,3-disubstituted oxetanes, is as follows. This procedure first involves the selective conversion of one of the primary hydroxyl groups of 2-(hydroxymethyl)-2-methylpropane-1,3-diol into a good leaving group, such as a tosylate, followed by base-mediated intramolecular cyclization.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-(Hydroxymethyl)-2-methylpropane-1,3-diol77-85-0120.15
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65
Pyridine110-86-179.10
Sodium hydride (NaH), 60% dispersion in oil7646-69-724.00
Tetrahydrofuran (THF), anhydrous109-99-972.11
Dichloromethane (DCM), anhydrous75-09-284.93
Diethyl ether60-29-774.12
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Brine (saturated aqueous NaCl)7647-14-558.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • Monotosylation: To a solution of 2-(hydroxymethyl)-2-methylpropane-1,3-diol (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.05 eq.) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up of Monotosylate: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

  • Cyclization: Dissolve the crude monotosylate in anhydrous THF and add this solution dropwise to a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench carefully with water. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-methyl-3-(hydroxymethyl)oxetane.

Quantitative Data (Expected):

StepReactantProductReagentsSolventTemperature (°C)Time (h)Yield (%)
Tosylation2-(Hydroxymethyl)-2-methylpropane-1,3-diolMonotosylate intermediateTsCl, PyridinePyridine0 to RT16-2470-85
CyclizationMonotosylate intermediate3-Methyl-3-(hydroxymethyl)oxetaneNaHTHF0 to Reflux4-660-80

Step 2: Synthesis of this compound

The selective oxidation of the primary alcohol in 3-methyl-3-(hydroxymethyl)oxetane to the corresponding aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the oxetane ring. The Swern oxidation and the Dess-Martin oxidation are well-suited for this transformation.[1]

Oxidation_Workflow cluster_swern Swern Oxidation cluster_dess_martin Dess-Martin Oxidation Swern_Start 3-Methyl-3-(hydroxymethyl)oxetane Activate_DMSO Activate DMSO with Oxalyl Chloride in DCM at -78 °C Add_Alcohol Add Alcohol Solution at -78 °C Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine at -78 °C Add_Alcohol->Add_Base Swern_Workup Aqueous Work-up and Purification Add_Base->Swern_Workup Swern_Product This compound Swern_Workup->Swern_Product DM_Start 3-Methyl-3-(hydroxymethyl)oxetane Add_DMP Add Dess-Martin Periodinane in DCM at RT DM_Start->Add_DMP DM_Workup Quench with Na₂S₂O₃/NaHCO₃ and Purify Add_DMP->DM_Workup DM_Product This compound DM_Workup->DM_Product

Caption: Experimental workflows for the oxidation of 3-methyl-3-(hydroxymethyl)oxetane.

Experimental Protocol: Swern Oxidation[2]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Methyl-3-(hydroxymethyl)oxetane3143-02-0102.13
Oxalyl chloride79-37-8126.93
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13
Triethylamine (TEA), anhydrous121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49
Brine (saturated aqueous NaCl)7647-14-558.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 3-methyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for another 30 minutes.

  • Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Protocol: Dess-Martin Oxidation[3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Methyl-3-(hydroxymethyl)oxetane3143-02-0102.13
Dess-Martin periodinane (DMP)87413-09-0424.14
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Sodium thiosulfate (Na₂S₂O₃)7772-98-7158.11
Diethyl ether60-29-774.12
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • To a solution of 3-methyl-3-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous DCM at room temperature under an inert atmosphere, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data (Expected):

Oxidation MethodOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Swern Oxidation(COCl)₂, DMSO, TEADCM-78 to RT2-385-95
Dess-MartinDMPDCMRT1-290-98

Conclusion

The synthesis of this compound from a diol-derived precursor is a feasible and efficient process for laboratory-scale preparations. The two-step sequence, involving an intramolecular Williamson ether synthesis to construct the oxetane ring followed by a mild and selective oxidation, provides a reliable route to this valuable synthetic intermediate. The choice between Swern and Dess-Martin oxidation for the final step will depend on the specific laboratory setup, reagent availability, and scale of the reaction. Both methods are known to be compatible with the oxetane moiety and offer high yields. This guide provides the necessary procedural details and expected outcomes to aid researchers in the successful synthesis of this compound.

References

Spectroscopic Data and Analysis of 3-Methyloxetane-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyloxetane-3-carbaldehyde is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to the presence of the strained oxetane ring and a reactive aldehyde functional group. This guide provides a detailed overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development. The information herein is based on established principles of spectroscopic interpretation for the constituent functional groups.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and known spectral correlations for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.5 - 10.0Singlet (s)1HAldehyde proton (-CHO)
4.5 - 4.8Multiplet (m)4HOxetane ring protons (-CH₂-O-CH₂-)
1.3 - 1.5Singlet (s)3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm) Assignment
195 - 205Aldehyde carbonyl carbon (-CHO)
75 - 85Oxetane ring carbons (-CH₂-O)
40 - 50Quaternary oxetane carbon (C-CH₃)
20 - 30Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy
Predicted Absorption Range (cm⁻¹) Vibrational Mode Functional Group
2950 - 2850C-H stretchAlkane (methyl and methylene)
2850 - 2820 and 2750 - 2720C-H stretch (Fermi doublets)Aldehyde
1740 - 1720C=O stretchAldehyde
1250 - 1150C-O-C stretch (asymmetric)Oxetane
980 - 960C-O-C stretch (symmetric)Oxetane (ring breathing)
Mass Spectrometry (MS)

The PubChem database lists the exact mass of this compound as 100.052429494 Da.[1]

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
100[C₅H₈O₂]⁺•Molecular ion (M⁺•)
99[C₅H₇O₂]⁺Loss of H• from the aldehyde
71[C₄H₇O]⁺Loss of •CHO (formyl radical)
57[C₃H₅O]⁺α-cleavage, loss of C₂H₃O•
43[C₂H₃O]⁺Acylium ion, [CH₃CO]⁺
29[CHO]⁺Formyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, this compound can be analyzed neat (without a solvent).[2][3][4]

    • Place a drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[2][4]

    • Place a second salt plate on top to create a thin liquid film between the plates.[2][4]

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration typically in the range of 1-100 µg/mL, depending on the ionization technique and instrument sensitivity.[5]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a small organic molecule like this include:

    • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.[5][7]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[6][8]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.[6]

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.[6][9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

"3-Methyloxetane-3-carbaldehyde" physical properties and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, and safety information for 3-Methyloxetane-3-carbaldehyde, a valuable building block in organic synthesis and drug discovery.

Core Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented below. It is important to note the discrepancy in reported boiling points, which may be attributed to the different pressures at which the measurements were taken.

PropertyValueSource
Molecular Formula C₅H₈O₂[2][3]
Molecular Weight 100.12 g/mol [2][4]
Boiling Point 118-119 °C (at atmospheric pressure)[1]
63 °C (at 30 Torr)[2]
Density (Predicted) 1.150 ± 0.06 g/cm³[2]
Melting Point -67 °C[1]
CAS Number 99419-31-5[3]

Synthesis of this compound

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 1_1_1_tri_hydroxymethyl_ethane 1,1,1-tris(hydroxymethyl)ethane hydroxymethyl_methyloxetane 3-Hydroxymethyl-3-methyloxetane 1_1_1_tri_hydroxymethyl_ethane->hydroxymethyl_methyloxetane Cyclization diethyl_carbonate Diethyl Carbonate diethyl_carbonate->hydroxymethyl_methyloxetane target_molecule This compound hydroxymethyl_methyloxetane->target_molecule Oxidation

Caption: A diagram illustrating the general synthesis pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of this compound are not explicitly published. However, based on general organic chemistry principles and procedures for analogous compounds, the following representative protocols can be considered.

Example Protocol: Synthesis of a 3-Substituted Oxetane (General Procedure)

This protocol is a general representation of an intramolecular Williamson etherification, a common method for synthesizing oxetanes.

  • Preparation of the Halohydrin: A suitable 1,3-diol is selectively functionalized to introduce a good leaving group, such as a tosylate or a halide, at one of the hydroxyl positions. This is typically achieved by reacting the diol with an equimolar amount of p-toluenesulfonyl chloride or a halogenating agent in the presence of a base.

  • Cyclization: The resulting halohydrin or tosylate is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate aprotic solvent like DMF or THF. The alkoxide formed then undergoes an intramolecular nucleophilic substitution to displace the leaving group, forming the oxetane ring.

  • Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield the pure oxetane.

Example Protocol: Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

  • Apparatus Setup: A small amount of the liquid sample (a few drops) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

  • Heating: The thermometer and fusion tube assembly is placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Safety and Handling

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P273: Avoid release to the environment.[4]

  • P301 + P317: IF SWALLOWED: Get medical help.[4]

  • P330: Rinse mouth.[4]

  • P391: Collect spillage.[4]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Storage and Handling:

  • Store in a cool, well-ventilated area.

  • Keep containers tightly closed.

  • It is recommended to store under an inert atmosphere and in a freezer at under -20°C.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Use in a well-ventilated area and avoid inhalation of vapors.

  • Keep away from heat, sparks, and open flames.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Methyloxetane-3-carbaldehyde (CAS No. 99419-31-5), a versatile building block in organic synthesis. Due to its unique structural features, this compound is of growing interest in the development of novel pharmaceuticals and other specialty chemicals. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to minimize environmental impact.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless or light yellow liquid[3]
Boiling Point 63 °C @ 30 Torr[2][3]
Density 1.150 ± 0.06 g/cm³ (Predicted)[2][3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

GHS ClassificationHazard StatementPictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effectsNone
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Note: GHS classifications are based on aggregated data from multiple sources and may vary slightly between suppliers.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound, from receipt of the chemical to its final disposal. This protocol is designed to minimize exposure risk and prevent accidental release.

safe_handling_workflow cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Select & Inspect Personal Protective Equipment (PPE) prep_sds->prep_ppe Identifies required PPE prep_workspace Prepare & Verify Engineering Controls (Fume Hood) prep_ppe->prep_workspace Ensures readiness handle_transport Transport Chemical to Workspace prep_workspace->handle_transport handle_weigh Weighing & Dispensing handle_transport->handle_weigh handle_reaction Reaction Setup & Execution handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill Potential Incident emergency_exposure Exposure Response (Skin/Eye/Inhalation) handle_reaction->emergency_exposure Potential Incident emergency_fire Fire Response handle_reaction->emergency_fire Potential Incident cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Approved Channels cleanup_waste->cleanup_disposal

Safe Handling Workflow for this compound

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is necessary.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

Personal Protective Equipment (PPE): The following table details the recommended PPE for handling this compound.

Body PartProtectionStandard
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.NIOSH (US) or EN 166 (EU) approved.[5][6]
Skin Chemically resistant gloves (e.g., nitrile rubber). A lab coat should be worn at all times.Inspect gloves prior to use.[6]
Respiratory For operations with a potential for aerosol generation or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[5]Follow OSHA respirator regulations (29 CFR 1910.134).[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the case of a spill, the following procedures should be followed:

  • Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[5][6] Avoid breathing vapors, mist, or gas.[6] Wear appropriate personal protective equipment.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5][6]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Store in a freezer under -20°C in an inert atmosphere.[2][4]

  • Protect from light.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations.

Toxicological Information

Detailed toxicological data for this compound is limited. However, the available information indicates the following:

Toxicity EndpointFinding
Acute Oral Toxicity Harmful if swallowed.[1][7]
Skin Corrosion/Irritation May cause skin irritation.[5]
Serious Eye Damage/Irritation May cause serious eye damage.
Respiratory or Skin Sensitization May cause an allergic skin reaction.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Liver) through prolonged or repeated exposure if swallowed.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3][7]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

3-Methyloxetane-3-carbaldehyde: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This technical guide provides an in-depth overview of the material safety data for 3-Methyloxetane-3-carbaldehyde (CAS No: 99419-31-5), a versatile building block in organic synthesis.

This document summarizes key physicochemical properties, outlines potential hazards, and provides guidance on safe handling and emergency procedures. The information is compiled from various chemical safety resources to ensure a comprehensive overview for laboratory personnel.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These values are essential for understanding the compound's behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C5H8O2[1][2][3]
Molecular Weight 100.12 g/mol [4][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 63 °C at 30 Torr[1][2]
Density (Predicted) 1.150 ± 0.06 g/cm³[1][2]
LogP (Predicted) 0.22180[1][2]
XLogP3 (Predicted) -0.3[1][4]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 100.052429494 Da[1][4]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and long-term aquatic toxicity.[4][7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Hazardous to the Aquatic Environment, Long-Term Hazard Category 2H411: Toxic to aquatic life with long lasting effects

Signal Word: Warning[4]

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, or 425): The "Harmful if swallowed" classification is typically determined by acute oral toxicity studies in animal models, most commonly rats or mice. Methodologies like the Fixed Dose Procedure, Acute Toxic Class Method, or the Up-and-Down Procedure are employed to determine the dose at which adverse effects, including mortality, are observed. These methods aim to establish a lethal dose 50 (LD50) or an acute toxic class, while minimizing the number of animals used. The general procedure involves administering a single oral dose of the substance to fasted animals and observing them for a period of up to 14 days for signs of toxicity and mortality.

Aquatic Toxicity (OECD 202, 203, or 211): The "Toxic to aquatic life with long lasting effects" classification is based on studies with aquatic organisms such as fish (e.g., Oncorhynchus mykiss - rainbow trout), invertebrates (e.g., Daphnia magna), and algae (e.g., Selenastrum capricornutum). These tests determine the concentration of the substance that is lethal to 50% of the test organisms (LC50) or causes a 50% reduction in a biological response, such as growth or reproduction (EC50), over a specified period. For substances that are not readily soluble in water, tests are often conducted on water-accommodated fractions (WAFs).

Safe Handling and Emergency Procedures

The following workflow outlines the essential steps for the safe handling of this compound and the appropriate response in case of an emergency. Adherence to these guidelines is crucial for minimizing risk in a laboratory setting.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling & Storage cluster_Emergency Emergency Response cluster_Spill_Response Spill Response cluster_Exposure_Response Exposure Response Read_SDS Read SDS and Understand Hazards PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Read_SDS->PPE Fume_Hood Work in a Well-Ventilated Fume Hood PPE->Fume_Hood Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Fume_Hood->Handling Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Inert atmosphere, under -20°C. Handling->Storage Spill Spill Evacuate Evacuate Area Spill->Evacuate Exposure Exposure Skin_Contact Skin Contact: Wash with plenty of soap and water. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with water for several minutes. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Absorb Absorb with Inert Material Evacuate->Absorb Dispose Dispose of as Hazardous Waste Absorb->Dispose Synthesis_Pathway Start 1,3-Butanediol & Succinic Anhydride Intermediate1 Butyl 1,3-succinate Start->Intermediate1 Base Intermediate2 3-Methyl-3-hydroxy-1-butanol Intermediate1->Intermediate2 Methyl Lithium Product This compound Intermediate2->Product Oxidation (e.g., Copper catalyst)

References

Commercial Availability and Synthetic Utility of 3-Methyloxetane-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carbaldehyde is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of the oxetane motif can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability. This technical guide provides a comprehensive overview of the commercial availability of this compound and a detailed, representative experimental protocol for its application in reductive amination reactions, a common transformation in the synthesis of bioactive molecules.

Commercial Suppliers and Availability

This compound (CAS No. 99419-31-5) is available from a range of commercial suppliers. The table below summarizes the availability, purity, and typical quantities offered by various vendors. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierProduct NamePurityAvailable QuantitiesLead Time
Manchester Organics This compound>95%1g, 5g4 - 6 weeks[1]
LookChem Suppliers (various) This compound95+% to 97.0%50mg, 1g, 5g, 10g, 25gVaries by supplier
CP Lab Safety This compound, min 97%min 97%10gNot specified
BLD Pharm 3-Methyl-oxetane-3-carbaldehydeNot specifiedInquire for detailsItem may be out of stock
Oakwood Chemical 3-Methyl-oxetane-3-carbaldehydeNot specifiedInquire for detailsNot specified

Experimental Protocols

Representative Protocol: Reductive Amination of this compound

This protocol describes the synthesis of a tertiary amine via the reductive amination of this compound with a secondary amine, such as 3,4-dimethylphenylpiperazine, a transformation relevant to the synthesis of isoindolinone analogs.[2]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 3,4-dimethylphenylpiperazine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added 3,4-dimethylphenylpiperazine (1.1 equivalents).

  • The reaction mixture is stirred for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary amine.

Mandatory Visualizations

Synthesis Workflow for Reductive Amination

The following diagram illustrates the general workflow for the reductive amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DCM B Add secondary amine (e.g., 3,4-dimethylphenylpiperazine) A->B 1.0 eq C Stir for 30 min (Iminium ion formation) B->C D Add Sodium Triacetoxyborohydride (portion-wise) C->D 1.5 eq E Stir at room temperature (Monitor by TLC) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L Pure Tertiary Amine K->L

Caption: General workflow for the reductive amination of this compound.

Logical Relationship of Reaction Components in Reductive Amination

This diagram illustrates the roles and relationships of the key components in the reductive amination process.

G reac1 This compound (Electrophile) intermediate Iminium Ion (Intermediate) reac1->intermediate reacts with reac2 Secondary Amine (Nucleophile) reac2->intermediate reacts with reagent Sodium Triacetoxyborohydride (Reducing Agent) product Tertiary Amine (Product) reagent->product reduces intermediate->product is reduced by

Caption: Key component relationships in the reductive amination reaction.

References

3-Methyloxetane-3-carbaldehyde: A Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The field of targeted protein degradation (TPD) has ushered in a new era of drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2][3] Central to this strategy is the design of novel molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][2] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, has spurred the development of a diverse chemical toolbox of building blocks to enable the rapid synthesis and optimization of these degraders.[3] Among these, 3-Methyloxetane-3-carbaldehyde has emerged as a promising scaffold, offering unique structural and physicochemical properties beneficial for degrader design.

This technical guide provides a comprehensive overview of this compound as a protein degrader building block, intended for researchers, scientists, and drug development professionals. While this compound is commercially available and categorized as a protein degrader building block[4], detailed public data on its specific incorporation and performance in named degraders is limited. Therefore, this guide will focus on its chemical properties, the well-established benefits of the oxetane motif in medicinal chemistry, and provide generalized experimental frameworks for its application.

Physicochemical Properties of this compound

This compound (CAS: 99419-31-5) is a small, functionalized heterocyclic compound.[4][5][6] The presence of a strained four-membered oxetane ring and a reactive aldehyde group makes it a versatile synthetic intermediate.[7] The key physicochemical properties of this building block are summarized in the table below.

PropertyValueSource
Molecular Formula C5H8O2[5][6]
Molecular Weight 100.117 g/mol [4][5]
CAS Number 99419-31-5[4][5][6]
Boiling Point 63 °C (at 30 Torr)[5]
Density 1.150 ± 0.06 g/cm3 (Predicted)[5]
logP 0.22180[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[5]

The Oxetane Motif in Drug Discovery

Oxetanes have gained significant traction in medicinal chemistry due to their ability to confer favorable properties upon parent molecules.[8][9][10] The oxetane ring is a compact, polar, and sp3-rich motif that can act as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[9][10] The incorporation of oxetanes has been shown to improve:

  • Aqueous Solubility: The polarity of the oxetane ether oxygen can enhance the solubility of a molecule, a critical parameter for drug candidates.[9]

  • Metabolic Stability: Oxetanes are generally more stable to metabolic degradation compared to other functional groups.[9]

  • Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity, which is crucial for optimizing its pharmacokinetic and pharmacodynamic profile.[9]

  • Conformational Rigidity: The strained ring system can impart a degree of conformational constraint on the linker of a PROTAC, which can be advantageous for achieving a productive ternary complex formation.

These properties make oxetane-containing building blocks, like this compound, highly attractive for the synthesis of protein degrader libraries.[8]

Application in Protein Degrader Synthesis

The aldehyde functional group of this compound provides a reactive handle for its incorporation into a larger molecule, such as a PROTAC linker. Through reactions like reductive amination, the aldehyde can be readily converted into an amine, which can then be further functionalized or coupled to other components of the degrader.

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a PROTAC.

G cluster_0 Building Block Functionalization cluster_1 PROTAC Assembly A This compound C Reductive Amination A->C B Primary or Secondary Amine B->C D Functionalized Oxetane-Amine Adduct C->D G Coupling Reaction D->G E E3 Ligase Ligand (with reactive linker terminus) E->G F Target Protein Ligand (with reactive linker terminus) F->G H Final PROTAC Molecule G->H

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Signaling Pathway of a PROTAC

Once synthesized, a PROTAC featuring a this compound-derived linker would function through the canonical targeted protein degradation pathway. The PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

G cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb E1, E2, E3 cascade Proteasome Proteasome PolyUb->Proteasome Degradation Degraded POI Peptides Proteasome->Degradation

Caption: General signaling pathway for targeted protein degradation by a PROTAC.

Experimental Protocols

While specific protocols for this compound in a published degrader are not available, a general protocol for reductive amination to functionalize the building block is provided below. This would be a typical first step in its incorporation into a linker.

General Protocol for Reductive Amination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired functionalized oxetane-amine adduct.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its inherent properties, stemming from the unique oxetane motif, offer the potential to improve the physicochemical and pharmacokinetic profiles of the resulting degrader molecules. While the full potential of this specific building block is still being explored within the TPD field, the foundational principles of oxetane chemistry in drug discovery suggest a promising future. The provided conceptual frameworks and general protocols serve as a guide for researchers to begin exploring the utility of this compound in their own degrader development programs. Further research and publication of specific applications will undoubtedly solidify its role in the expanding toolbox for targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3]

The incorporation of unique chemical moieties into the linker can modulate the physicochemical properties of the final PROTAC molecule, such as solubility, cell permeability, and metabolic stability.[4] Oxetanes, in particular, are gaining considerable attention in medicinal chemistry as their incorporation can lead to improved aqueous solubility and metabolic stability.[5][6]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing "3-Methyloxetane-3-carbaldehyde" as a novel building block for linker synthesis. The aldehyde functionality allows for straightforward incorporation into the PROTAC structure via reductive amination, a robust and widely used reaction in medicinal chemistry.[7][8]

Principle of Synthesis

The central strategy for incorporating "this compound" into a PROTAC is through a reductive amination reaction. This reaction forms a stable amine linkage between the aldehyde and an amine-containing reaction partner. This partner can be an amine-functionalized POI ligand, an amine-functionalized E3 ligase ligand, or a bifunctional linker precursor that is subsequently attached to the other components.

The protocol detailed below describes a modular approach where "this compound" is first reacted with an amine-terminated linker precursor. The resulting oxetane-containing linker is then sequentially conjugated to the E3 ligase ligand and the POI ligand.

Signaling Pathway and Experimental Workflow

A PROTAC synthesized using the described methodology will function by inducing the degradation of a target protein, which can, in turn, modulate a specific signaling pathway. For instance, if the PROTAC targets a kinase implicated in a cancer-promoting pathway, it will lead to the downregulation of that pathway's activity.

Diagram of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC (Oxetane Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

The experimental workflow for the synthesis of a PROTAC using "this compound" is a multi-step process that begins with the synthesis of the oxetane-containing linker, followed by sequential conjugation to the E3 ligase and POI ligands.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly Aldehyde This compound ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination AmineLinker Amine-Linker-X AmineLinker->ReductiveAmination OxetaneLinker Oxetane-Linker-X ReductiveAmination->OxetaneLinker Coupling1 Coupling Reaction 1 OxetaneLinker->Coupling1 E3_Ligand E3 Ligase Ligand-Y E3_Ligand->Coupling1 Intermediate Oxetane-Linker-E3 Ligand Coupling1->Intermediate Coupling2 Coupling Reaction 2 Intermediate->Coupling2 POI_Ligand POI Ligand-Z POI_Ligand->Coupling2 FinalPROTAC Final PROTAC Coupling2->FinalPROTAC

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Part 1: Synthesis of an Oxetane-Containing Linker Precursor

This protocol describes the synthesis of a Boc-protected amine-terminated linker containing the 3-methyloxetane moiety via reductive amination.

Materials:

  • This compound

  • N-Boc-1,6-diaminohexane

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-1,6-diaminohexane (1.1 equivalents) in anhydrous DCM, add this compound (1.0 equivalent).

  • Add acetic acid (1.2 equivalents) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected oxetane-containing linker.

Part 2: PROTAC Synthesis via Sequential Amide Coupling

This protocol outlines the deprotection of the Boc-protected linker and subsequent sequential amide coupling with an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) and a POI ligand (with a carboxylic acid handle).

Materials:

  • Boc-protected oxetane-containing linker from Part 1

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-linker-COOH)

  • POI ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

Step 2a: Boc Deprotection

  • Dissolve the Boc-protected oxetane-containing linker (1.0 equivalent) in DCM.

  • Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The resulting amine salt is typically used in the next step without further purification.

Step 2b: Coupling with E3 Ligase Ligand

  • In a reaction vial, dissolve the E3 ligase ligand with a carboxylic acid (1.0 equivalent) and the deprotected oxetane-containing linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase Ligand Conjugate.

Step 2c: Coupling with POI Ligand

  • Follow the procedure in Step 2b, using the purified Linker-E3 Ligase Ligand Conjugate (1.0 equivalent) and the POI ligand with a carboxylic acid (1.1 equivalents).

  • After the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Data Presentation

The following tables summarize hypothetical but representative data for the synthesis of a PROTAC using the described protocols.

Table 1: Synthesis of Boc-Protected Oxetane-Containing Linker

Starting MaterialProductReagentsReaction Time (h)Yield (%)Purity (LC-MS)
This compoundBoc-NH-(CH₂)₆-NH-CH₂-(3-methyl-oxetane)N-Boc-1,6-diaminohexane, STAB, Acetic Acid1475>95%

Table 2: Synthesis of the Final PROTAC Molecule

StepReactantsCoupling ReagentSolventYield (%)Purity (HPLC)
Boc DeprotectionBoc-protected oxetane linkerTFA/DCMDCM>95 (crude)-
E3 Ligase CouplingDeprotected linker, Pomalidomide-COOHHATU, DIPEADMF65>98%
POI Ligand CouplingLinker-E3 Conjugate, POI-COOHHATU, DIPEADMF58>99%

Characterization of the Final PROTAC

The final PROTAC molecule should be characterized by standard analytical techniques:

  • LC-MS: To confirm the molecular weight and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Biological Evaluation

The synthesized PROTAC should be evaluated for its ability to induce the degradation of the target protein. A typical workflow for biological evaluation is as follows:

  • Cell Culture: Culture cells expressing the target protein of interest.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Perform western blotting to detect the levels of the target protein and a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

Diagram of Logical Relationships in Synthesis and Evaluation

Logical_Flow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Aldehyde, Amines, Ligands) Synth Chemical Synthesis (Reductive Amination, Coupling) Start->Synth Purify Purification (Chromatography, HPLC) Synth->Purify Char Structural Confirmation (NMR, MS) Purify->Char BioAssay Cell-Based Assays (Western Blot) Char->BioAssay Data Data Analysis (DC₅₀, Dₘₐₓ) BioAssay->Data

Caption: Logical flow from synthesis to biological data.

References

Application Notes and Protocols for the Reductive Amination of 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reductive amination of 3-methyloxetane-3-carbaldehyde, a valuable building block in medicinal chemistry. The protocol is based on established methods for the reductive amination of sterically hindered aldehydes, employing sodium triacetoxyborohydride as a mild and selective reducing agent.

Introduction

Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[1] this compound presents a unique substrate due to the steric hindrance around the aldehyde functionality and the presence of a strained oxetane ring. The oxetane motif is of growing interest in drug discovery as it can favorably modulate physicochemical properties such as solubility and metabolic stability. This protocol outlines a robust method for the synthesis of a variety of secondary and tertiary amines derived from this compound.

Reaction Principle

The reductive amination of this compound proceeds via a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. Subsequently, a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding amine.[2] The use of NaBH(OAc)₃ is advantageous as it is less basic and more selective for the iminium ion over the starting aldehyde, minimizing side reactions.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound with various primary and secondary amines. The data is based on typical yields and reaction times observed for structurally similar sterically hindered aldehydes.

Table 1: Reductive Amination with Primary Amines

AmineProductReaction Time (h)Yield (%)
BenzylamineN-((3-methyloxetan-3-yl)methyl)benzylamine12 - 2485 - 95
AnilineN-((3-methyloxetan-3-yl)methyl)aniline18 - 3675 - 85
CyclohexylamineN-((3-methyloxetan-3-yl)methyl)cyclohexanamine12 - 2480 - 90
tert-ButylamineN-((3-methyloxetan-3-yl)methyl)-tert-butylamine24 - 4860 - 75

Table 2: Reductive Amination with Secondary Amines

AmineProductReaction Time (h)Yield (%)
Morpholine4-((3-methyloxetan-3-yl)methyl)morpholine8 - 1690 - 98
Piperidine1-((3-methyloxetan-3-yl)methyl)piperidine8 - 1688 - 96
N-MethylbenzylamineN-benzyl-N-((3-methyloxetan-3-yl)methyl)methylamine18 - 3680 - 90
DiethylamineN-((3-methyloxetan-3-yl)methyl)-N-ethylamine12 - 2485 - 95

Experimental Protocols

Materials:

  • This compound

  • Selected primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

General Protocol for Reductive Amination:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 8 to 48 hours depending on the amine used.[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Aldehyde 3-Methyloxetane- 3-carbaldehyde Mixing Mixing in DCE Aldehyde->Mixing Amine Primary or Secondary Amine Amine->Mixing Imine_Formation Iminium Ion Formation Mixing->Imine_Formation Stir at RT Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Reaction Completion Extraction Extraction (DCM) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for the one-pot reductive amination.

Signaling Pathway of Reductive Amination

Caption: Key intermediates in the reductive amination pathway.

References

Application Notes and Protocols: Wittig Reaction of 3-Methyloxetane-3-carbaldehyde with Phosphoranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-methyloxetane-3-carbaldehyde with various phosphoranes. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] In the context of drug discovery and development, the oxetane motif is of significant interest due to its ability to improve physicochemical properties. The synthesis of vinyl-substituted oxetanes via the Wittig reaction provides valuable intermediates for further functionalization. These protocols outline the reaction with non-stabilized, semi-stabilized, and stabilized phosphoranes to yield the corresponding 3-methyl-3-alkenyloxetanes.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning chemical reaction that converts an aldehyde or a ketone to an alkene using a phosphonium ylide (also known as a phosphorane or Wittig reagent).[2] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. The stereoselectivity of the Wittig reaction is dependent on the nature of the phosphorane used. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[1]

This compound is a key building block in medicinal chemistry. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity of drug candidates. The conversion of the aldehyde functionality into a vinyl group opens up a wide range of synthetic possibilities for the introduction of further diversity and complexity.

This document provides detailed protocols for the reaction of this compound with representative non-stabilized, semi-stabilized, and stabilized phosphoranes.

Reaction Scheme

Wittig_Reaction_Scheme cluster_reactants Reactants cluster_products Products aldehyde This compound product 3-Methyl-3-alkenyloxetane aldehyde->product + phosphorane Phosphorane (R'R''C=PPh3) phosphorane->product + byproduct Triphenylphosphine oxide Wittig_Mechanism cluster_reaction Reaction Pathway aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane + Ylide [2+2] Cycloaddition ylide Phosphonium Ylide alkene 3-Methyl-3-alkenyloxetane oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Experimental_Workflow start Start ylide_prep Ylide Preparation (if necessary) start->ylide_prep reaction_setup Reaction Setup: Aldehyde + Ylide ylide_prep->reaction_setup reaction Wittig Reaction reaction_setup->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Alkene Product purification->product characterization Characterization (NMR, IR, MS) product->characterization end End characterization->end

References

Application Notes and Protocols for "3-Methyloxetane-3-carbaldehyde" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"3-Methyloxetane-3-carbaldehyde" is a versatile building block in medicinal chemistry, valued for its ability to introduce the 3-methyl-3-oxetanyl moiety into drug candidates. The oxetane ring, a four-membered cyclic ether, is of significant interest in drug discovery due to its unique physicochemical properties. It can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] This substitution can lead to notable improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of a molecule.[1][2]

The aldehyde functional group on "this compound" provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds. This reagent is particularly useful for the synthesis of novel therapeutics where fine-tuning of physicochemical and pharmacokinetic properties is crucial.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₈O₂[3][4]
Molecular Weight100.12 g/mol [4]
Boiling Point118-119 °C[3]
Density0.939 g/cm³[3]
CAS Number99419-31-5[4][5]

Applications in Medicinal Chemistry

Key Application Areas:

  • Improving Solubility and Reducing Lipophilicity: The polar nature of the oxetane ether oxygen can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.

  • Enhancing Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with the more robust oxetane ring can reduce the rate of metabolic degradation.[1]

  • Scaffold Hopping and Bioisosteric Replacement: The 3-methyl-3-oxetanyl group can be used as a bioisostere for other functionalities to explore new chemical space and improve target engagement or selectivity.

  • Synthesis of Spirocyclic Systems: The aldehyde can be a precursor for the construction of spirocyclic systems, which are of growing interest in drug design due to their conformational rigidity and three-dimensional character. The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, often involves the reaction of an aldehyde with a suitable isatin derivative.[6][7][8][9][10]

Experimental Protocols

Given the absence of specific published protocols for "this compound" in the synthesis of named bioactive compounds, the following are representative, detailed experimental methodologies for key reactions where this aldehyde could be employed. These protocols are based on standard organic synthesis transformations.

Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives

This protocol describes a general procedure for the reaction of "this compound" with a primary or secondary amine to form a more complex amine, a common transformation in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of the amine (1.0 eq) in DCM or DCE (0.1-0.5 M) in a round-bottom flask, add "this compound" (1.1 eq).

  • If the amine is a salt (e.g., hydrochloride), add a base such as triethylamine (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the desired amine derivative.

Protocol 2: Wittig Reaction for Alkene Synthesis

This protocol outlines the synthesis of an alkene derivative from "this compound" using a Wittig reagent. This is a fundamental C-C bond-forming reaction.[11][12][13]

Reaction Scheme:

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous work-up solutions (e.g., saturated ammonium chloride solution)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C depending on the base used.

  • Slowly add the strong base (1.1 eq) to the suspension to generate the ylide (a color change, often to deep red or orange, is observed).

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Slowly add a solution of "this compound" (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical workflow for utilizing "this compound" in a drug discovery project and a representative signaling pathway that could be targeted by a molecule synthesized using this building block.

experimental_workflow Experimental Workflow for Drug Discovery A This compound (Starting Material) B Chemical Synthesis (e.g., Reductive Amination, Wittig) A->B C Library of Novel Oxetane-Containing Compounds B->C D In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->C Analogs G In Vivo Efficacy and Toxicology Studies F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow utilizing this compound.

signaling_pathway Hypothetical Kinase Inhibitor Signaling Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Oxetane-Containing Kinase Inhibitor Inhibitor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Conclusion

"this compound" represents a valuable, albeit under-documented, building block for medicinal chemists. Its potential to enhance the drug-like properties of molecules makes it an attractive reagent for lead optimization campaigns. The provided protocols offer a starting point for the incorporation of the 3-methyl-3-oxetanyl moiety into diverse scaffolds, enabling the exploration of new chemical space in the pursuit of novel therapeutics. Further research into the specific applications of this compound is warranted to fully elucidate its potential in drug discovery.

References

The Strategic Role of 3-Methyloxetane-3-carbaldehyde in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel bioactive molecules. 3-Methyloxetane-3-carbaldehyde has emerged as a valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its sterically hindered yet reactive aldehyde functionality, coupled with the favorable physicochemical properties imparted by the oxetane ring, offers a compelling scaffold for medicinal chemistry.

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized in drug design as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions. This substitution can lead to improved aqueous solubility, metabolic stability, and cell permeability, while maintaining or enhancing biological activity. This compound serves as a key starting material for introducing this desirable functionality into complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs effective in treating certain cancers and autoimmune diseases.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary application of this compound is in the synthesis of BTK inhibitors through a Knoevenagel condensation reaction. This reaction typically involves the condensation of the aldehyde with an active methylene compound, such as a 2-cyanoacetamide derivative, to form a substituted acrylonitrile. This acrylonitrile moiety can then serve as a Michael acceptor for a cysteine residue in the active site of BTK, leading to irreversible inhibition.

Quantitative Data Summary

The following table summarizes the biological activity of representative BTK inhibitors synthesized using this compound as a key building block. The data is compiled from patent literature.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayReference
BTK Inhibitor 1 BTK< 10OCI-Ly10 (EC50 < 50 nM)Patent US9090621B2
BTK Inhibitor 2 BTK1-100Ramos B-cell (EC50 < 100 nM)Patent US8940744B2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding alcohol.

Reaction Scheme:

Materials:

  • (3-Methyloxetan-3-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve (3-methyloxetan-3-yl)methanol in DCM and cool the solution to 0 °C.

  • Add a solution of Dess-Martin periodinane in DCM to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Quench the reaction by pouring the mixture into a solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Protocol 2: Knoevenagel Condensation for the Synthesis of a BTK Inhibitor Intermediate

This protocol details the synthesis of a key acrylonitrile intermediate.

Reaction Scheme:

Materials:

  • This compound

  • A suitable 2-cyanoacetamide derivative (e.g., 2-cyano-N-(1-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-yl)acetamide)

  • Ethanol or Toluene

  • Piperidine

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the 2-cyanoacetamide derivative in ethanol or toluene, add this compound.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 3-4 hours.

  • Cool the mixture to room temperature and partition between ethyl acetate and water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired acrylonitrile intermediate.[1]

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell receptor signaling, which is the target of the bioactive molecules synthesized from this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK_mem BTK SYK->BTK_mem phosphorylates PLCg2 PLCγ2 BTK_mem->PLCg2 activates BTK_cyto BTK PKC PKC PLCg2->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes Antigen Antigen Antigen->BCR binds BTKi BTK Inhibitor (covalent binding) BTKi->BTK_mem inhibits

Caption: Simplified BTK signaling pathway initiated by antigen binding to the B-Cell Receptor.

Experimental Workflow: Synthesis of BTK Inhibitor Intermediate

This diagram outlines the key steps in the synthesis of the acrylonitrile intermediate.

Synthesis_Workflow Start This compound & 2-Cyanoacetamide Derivative Reaction Knoevenagel Condensation (Piperidine, 80-110 °C) Start->Reaction Workup Aqueous Workup (EtOAc / H₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Acrylonitrile Intermediate Purification->Product

Caption: Workflow for the synthesis of a key BTK inhibitor intermediate.

References

Application Notes and Protocols: 3-Methyloxetane-3-carbaldehyde as a Carbonyl Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes in a molecule's biological activity, metabolic stability, or pharmacokinetic profile. The carbonyl group, particularly the aldehyde, is a common pharmacophoric element but can be susceptible to metabolic degradation and may possess undesirable reactivity.

The oxetane ring has emerged as a valuable bioisosteric replacement for carbonyl groups.[1][2][3] Specifically, the 3-methyloxetane-3-carbaldehyde moiety offers a three-dimensional scaffold that can mimic the electronic and steric properties of a simple aldehyde while potentially offering significant advantages.[4][5] The incorporation of the oxetane ring can lead to improved metabolic stability by shielding adjacent sites from enzymatic attack.[2][6] Furthermore, the inherent polarity of the oxetane can enhance aqueous solubility and influence cell permeability.[4][7]

These application notes provide a comprehensive overview of the evaluation of this compound as a carbonyl bioisostere, including detailed experimental protocols for its synthesis and characterization, and assays to compare its properties to a parent aldehyde.

Data Presentation: A Comparative Analysis

To illustrate the potential benefits of replacing a simple aldehyde with a this compound bioisostere, the following tables present hypothetical, yet representative, quantitative data based on established trends in oxetane chemistry.

Table 1: Physicochemical Properties

PropertyParent Aldehyde (Hypothetical)This compound Bioisostere (Hypothetical)Fold Change
Molecular Weight ( g/mol )150.22200.271.33
cLogP2.52.10.84
Aqueous Solubility (µM)501503.0
Polar Surface Area (Ų)17.0726.301.54

Table 2: In Vitro ADME Properties

AssayParent Aldehyde (Hypothetical)This compound Bioisostere (Hypothetical)Improvement Factor
Human Liver Microsomal Stability (t½, min)15906.0
Intrinsic Clearance (CLint, µL/min/mg)92.415.46.0
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15.28.50.56

Table 3: In Vitro Biological Activity (Hypothetical GPCR Target)

ParameterParent Aldehyde (Hypothetical)This compound Bioisostere (Hypothetical)
Binding Affinity (Ki, nM)1015
Functional Activity (EC₅₀, nM)2535

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3-substituted oxetanes.[2][8]

1. Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

2. Procedure:

  • To a stirred solution of 3-methyl-3-hydroxymethyloxetane (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Human Liver Microsomal Stability Assay

This protocol is based on standard industry practices for assessing metabolic stability.[9][10]

1. Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (parent aldehyde and oxetane bioisostere) stock solutions (10 mM in DMSO)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator shaker at 37°C

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compounds at 1 µM in phosphate buffer.

  • In a 96-well plate, add the HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Caco-2 Permeability Assay

This protocol outlines a standard procedure for evaluating intestinal permeability.[7][8]

1. Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound solutions (10 µM in transport buffer)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

2. Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking for 2 hours.

  • At the end of the incubation, take samples from both chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

GPCR Functional Assay (cAMP Measurement)

This protocol describes a common method for assessing the activity of GPCRs that couple to Gαs or Gαi proteins.[11][12][13]

1. Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.5 mM IBMX)

  • Forskolin (for Gαi-coupled receptors)

  • Test compounds (parent aldehyde and oxetane bioisostere)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well white opaque plates

  • Plate reader compatible with the detection kit

2. Procedure:

  • Seed the cells into the assay plates and incubate overnight.

  • Remove the culture medium and add the assay buffer.

  • For Gαi-coupled receptors, add forskolin to stimulate cAMP production.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.

Mandatory Visualizations

Caption: Bioisosteric replacement of a simple aldehyde with this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_assays Specific Assays start Starting Materials synthesis Synthesis of Bioisostere start->synthesis purification Purification & Characterization synthesis->purification physchem Physicochemical Properties purification->physchem adme In Vitro ADME Assays purification->adme bioactivity Biological Activity purification->bioactivity microsomal Microsomal Stability adme->microsomal caco2 Caco-2 Permeability adme->caco2 gpcr GPCR Functional Assay bioactivity->gpcr

Caption: General experimental workflow for the synthesis and evaluation of a bioisostere.

signaling_pathway Ligand Aldehyde or Oxetane Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (Gαs) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A representative Gαs-coupled GPCR signaling pathway for functional activity assessment.

References

Prospectus on the Asymmetric Synthesis with 3-Methyloxetane-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific examples of the use of "3-Methyloxetane-3-carbaldehyde" as a substrate in asymmetric synthesis. The following application notes and protocols are therefore presented as a prospective guide for researchers, scientists, and drug development professionals. The methodologies are based on well-established, analogous asymmetric transformations of other aldehydes and are intended to serve as a starting point for the investigation of the asymmetric reactivity of this compound.

Introduction

This compound is a unique building block in organic synthesis, incorporating a sterically hindered quaternary center adjacent to a reactive aldehyde functionality. The oxetane ring is a valuable motif in medicinal chemistry, often employed as a polar surrogate for gem-dimethyl groups or carbonyl functionalities, which can enhance aqueous solubility and metabolic stability. The development of asymmetric methodologies to transform the aldehyde group of this compound would provide access to a range of chiral molecules with potential applications in drug discovery and development. This document outlines potential asymmetric synthetic routes and provides generalized protocols for key transformations.

Potential Asymmetric Transformations

The aldehyde functionality of this compound is a handle for various carbon-carbon bond-forming reactions. The key challenge and opportunity lie in controlling the stereochemistry at the newly formed chiral center. Based on established organocatalytic and metal-catalyzed asymmetric reactions, the following transformations are proposed:

  • Asymmetric Aldol Reaction: The reaction with ketones to generate chiral β-hydroxy ketones.

  • Asymmetric Henry (Nitroaldol) Reaction: The addition of nitromethane to produce chiral β-nitro alcohols.

  • Asymmetric Allylation: The addition of allyl nucleophiles to create chiral homoallylic alcohols.

These reactions would yield chiral products bearing the 3-methyloxetane moiety, which are promising scaffolds for further synthetic elaboration in drug discovery programs.

Application Note 1: Asymmetric Organocatalytic Aldol Reaction

Objective: To synthesize chiral β-hydroxy ketones from this compound and various ketones using a proline-based organocatalyst.

Background: Proline and its derivatives are highly effective catalysts for the asymmetric aldol reaction between aldehydes and ketones. The proposed reaction would proceed via an enamine intermediate, with the chiral catalyst directing the facial selectivity of the attack on the aldehyde.

Proposed Reaction Scheme:

Experimental Protocol (General)
  • Reagent Preparation:

    • Dry the ketone (e.g., acetone, cyclohexanone) over molecular sieves.

    • Use freshly distilled or purified this compound.

    • The organocatalyst (e.g., (S)-proline) should be of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (10.0 mmol, 10 equiv.).

    • Add the organocatalyst (e.g., (S)-proline, 0.1 mmol, 10 mol%).

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add this compound (1.0 mmol, 1.0 equiv.) dropwise with stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Prospective Data Table
KetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
Acetone(S)-Proline (10)Neat2524<85N/A<95
Cyclohexanone(S)-Proline (10)DMSO2548<90<95:5<98
Acetophenone(S)-Proline (20)NMP072<70<90:10<90
Note: The values in this table are hypothetical and based on typical results for proline-catalyzed aldol reactions of other aldehydes. Experimental optimization would be required.

Application Note 2: Asymmetric Henry (Nitroaldol) Reaction

Objective: To synthesize chiral β-nitro alcohols via the addition of nitromethane to this compound using a chiral catalyst.

Background: The asymmetric Henry reaction is a powerful tool for the synthesis of 1,2-nitro alcohols, which are versatile intermediates. Chiral copper-bis(oxazoline) complexes are known to effectively catalyze this transformation with high enantioselectivity.

Proposed Reaction Scheme:

Experimental Protocol (General)
  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OTf)₂ (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) in a dry solvent (e.g., THF or CH₂Cl₂).

    • Stir the mixture at room temperature for 1-2 hours to form the active catalyst complex.

  • Reaction Setup:

    • To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.).

    • Add nitromethane (5.0 mmol, 5.0 equiv.).

    • Add a mild base (e.g., triethylamine, 0.1 mmol, 10 mol%).

    • Stir the reaction at the desired temperature (e.g., -20 °C to room temperature).

  • Reaction Monitoring:

    • Monitor the reaction by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent (e.g., CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

  • Characterization:

    • Characterize the product by NMR and HRMS.

    • Determine the enantiomeric excess by chiral HPLC.

Prospective Data Table
LigandBase (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
(R)-Ph-BoxEt₃N (10)THF024<90<95
(S,S)-iPr-PyBoxDIPEA (10)CH₂Cl₂-2048<85<92
Note: The values in this table are hypothetical and based on typical results for asymmetric Henry reactions. Experimental optimization is necessary.

Visualizations

Asymmetric_Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone Ketone ReactionVessel Reaction Vessel (Neat or Solvent) Ketone->ReactionVessel Aldehyde This compound Aldehyde->ReactionVessel Catalyst (S)-Proline Catalyst->ReactionVessel Quench Quench (NH4Cl) ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral β-Hydroxy Ketone Purification->Product Characterization NMR, HRMS Stereoanalysis Chiral HPLC Product->Characterization Product->Stereoanalysis

Caption: Workflow for the proposed asymmetric aldol reaction.

Asymmetric_Henry_Mechanism Aldehyde This compound Catalyst Chiral Cu(II)-Box Complex Aldehyde->Catalyst Intermediate Chiral Enolate Complex Catalyst->Intermediate Coordination Nitromethane Nitromethane Base Base Nitromethane->Base Base->Intermediate Deprotonation Product β-Nitro Alcohol Intermediate->Product Nucleophilic Attack

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Conclusion

While specific literature on the asymmetric synthesis with this compound is currently unavailable, this document provides a prospective framework for researchers to explore its potential. The outlined protocols for asymmetric aldol and Henry reactions, based on well-established methodologies, offer a rational starting point for the synthesis of novel, chiral building blocks. Successful development of these transformations will undoubtedly be of significant interest to the medicinal chemistry and drug discovery communities. Experimental validation and optimization of the proposed methods are highly encouraged.

Application Notes and Protocols: "3-Methyloxetane-3-carbaldehyde" in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the efficient exploration of chemical space is paramount for the identification of novel lead compounds. Parallel synthesis has emerged as a powerful strategy for the rapid generation of large and diverse compound libraries.[1][2] The choice of building blocks is crucial in diversity-oriented synthesis, and scaffolds containing unique three-dimensional features are of particular interest. The oxetane motif has garnered significant attention in medicinal chemistry as a versatile substituent that can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. "3-Methyloxetane-3-carbaldehyde" is a valuable building block that introduces this desirable oxetane moiety, offering a gateway to novel chemical entities with potential therapeutic applications.

This document provides detailed application notes and protocols for the utilization of "this compound" in parallel synthesis workflows. The protocols are designed to be adaptable to standard laboratory automation and high-throughput screening formats.

Key Advantages of Incorporating the this compound Scaffold

  • Introduction of a 3D Motif: The sp³-rich, non-planar oxetane ring imparts three-dimensionality to molecules, which is often associated with improved pharmacological properties.

  • Modulation of Physicochemical Properties: Oxetanes can serve as polar replacements for gem-dimethyl or carbonyl groups, potentially improving aqueous solubility and metabolic stability.[3]

  • Versatile Synthetic Handle: The aldehyde functionality allows for a wide range of chemical transformations suitable for library synthesis.

Proposed Parallel Synthesis Workflows

The aldehyde group of "this compound" is a versatile functional group for various chemical transformations that are well-suited for parallel synthesis. Below are detailed protocols for three such workflows: Parallel Reductive Amination, Ugi Four-Component Reaction, and Passerini Three-Component Reaction.

Workflow 1: Parallel Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines, which are prevalent in many biologically active compounds. This protocol describes a one-pot parallel reductive amination of "this compound" with a diverse set of primary and secondary amines.[4][5]

Experimental Protocol

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., anilines, benzylamines, piperidines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of "this compound" in DCE.

    • Prepare 0.5 M stock solutions of a diverse library of amines in DCE in a separate 96-well plate.

    • Prepare a 1.0 M stock solution of NaBH(OAc)₃ in DCE.

    • Prepare a 1.0 M solution of acetic acid in DCE.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 100 µL of the "this compound" stock solution (0.05 mmol).

    • Add 100 µL of the respective amine stock solution (0.05 mmol, 1.0 eq) to each well.

    • Add 10 µL of the acetic acid solution (0.01 mmol, 0.2 eq).

    • Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.

    • Add 75 µL of the NaBH(OAc)₃ stock solution (0.075 mmol, 1.5 eq) to each well.

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of dichloromethane (DCM) to each well and shaking vigorously.

    • Separate the organic layer using a liquid-liquid extraction manifold or by careful manual pipetting.

    • The crude products can be analyzed by LC-MS and purified by a suitable parallel purification technique.

Data Presentation

Table 1: Representative Library of Secondary Amines Synthesized via Parallel Reductive Amination

EntryAmineProduct StructureYield (%)[4]Purity (%)[4]
1Aniline
alt text
85>95
24-Fluoroaniline
alt text
82>95
3Benzylamine
alt text
91>95
4Piperidine
alt text
88>95

Note: Yields and purities are hypothetical and for illustrative purposes.

Workflow Diagram

Reductive_Amination_Workflow cluster_reagents Reagent Dispensing cluster_reaction Reaction cluster_downstream Downstream Processing Aldehyde 3-Methyloxetane- 3-carbaldehyde Imine_Formation Imine Formation (1 hr, RT) Aldehyde->Imine_Formation Amine_Library Amine Library Amine_Library->Imine_Formation Reduction Reduction with NaBH(OAc)3 (16-24 hr, RT) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Purification Parallel Purification Workup->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Parallel Reductive Amination Workflow.

Workflow 2: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] This one-pot reaction is highly convergent and ideal for generating large and diverse compound libraries.

Experimental Protocol

Materials:

  • This compound

  • Library of primary amines

  • Library of carboxylic acids

  • Library of isocyanides

  • Methanol (MeOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare 0.5 M stock solutions of "this compound", a diverse library of primary amines, a library of carboxylic acids, and a library of isocyanides in methanol.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 100 µL of the respective amine stock solution (0.05 mmol).

    • Add 100 µL of the "this compound" stock solution (0.05 mmol, 1.0 eq).

    • Add 100 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.0 eq).

    • Add 100 µL of the respective isocyanide stock solution (0.05 mmol, 1.0 eq).

    • Seal the reaction block and shake at room temperature for 48 hours.

  • Work-up and Purification:

    • Remove the solvent from each well under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., DMSO/MeOH) for direct biological screening or further purification by parallel preparative HPLC-MS.

Data Presentation

Table 2: Representative Library Synthesized via Ugi Four-Component Reaction

EntryAmineCarboxylic AcidIsocyanideProduct StructureYield (%)[1]Purity (%)[1]
1AnilineAcetic Acidtert-Butyl isocyanide
alt text
75>90
2BenzylamineBenzoic AcidCyclohexyl isocyanide
alt text
78>90
34-MethoxyanilinePropionic AcidBenzyl isocyanide
alt text
72>90
4CyclopropylamineFuroic AcidEthyl isocyanoacetate
alt text
69>90

Note: Yields and purities are hypothetical and for illustrative purposes.

Workflow Diagram

Ugi_Reaction_Workflow cluster_reagents Reagent Dispensing cluster_reaction Reaction cluster_downstream Downstream Processing Aldehyde 3-Methyloxetane- 3-carbaldehyde Ugi_Reaction Ugi Reaction (48 hr, RT) Aldehyde->Ugi_Reaction Amine_Library Amine Library Amine_Library->Ugi_Reaction Acid_Library Carboxylic Acid Library Acid_Library->Ugi_Reaction Isocyanide_Library Isocyanide Library Isocyanide_Library->Ugi_Reaction Solvent_Removal Solvent Removal Ugi_Reaction->Solvent_Removal Purification Parallel Purification Solvent_Removal->Purification Screening Direct to Screening Solvent_Removal->Screening

Caption: Ugi Four-Component Reaction Workflow.

Workflow 3: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another valuable MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.[3][8][9] This reaction is atom-economical and proceeds under mild conditions, making it highly suitable for parallel synthesis.

Experimental Protocol

Materials:

  • This compound

  • Library of carboxylic acids

  • Library of isocyanides

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare 0.5 M stock solutions of "this compound", a diverse library of carboxylic acids, and a library of isocyanides in DCM.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 100 µL of the "this compound" stock solution (0.05 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.0 eq).

    • Add 100 µL of the respective isocyanide stock solution (0.05 mmol, 1.0 eq).

    • Seal the reaction block and shake at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 200 µL) and brine (1 x 200 µL).

    • Separate the organic layer and remove the solvent under reduced pressure.

    • The crude products can be purified by parallel chromatography or preparative HPLC-MS.

Data Presentation

Table 3: Representative Library Synthesized via Passerini Three-Component Reaction

EntryCarboxylic AcidIsocyanideProduct StructureYield (%)[10]Purity (%)[10]
1Acetic Acidtert-Butyl isocyanide
alt text
80>95
2Benzoic AcidCyclohexyl isocyanide
alt text
82>95
3Propionic AcidBenzyl isocyanide
alt text
78>95
4Furoic AcidEthyl isocyanoacetate
alt text
75>95

Note: Yields and purities are hypothetical and for illustrative purposes.

Workflow Diagram

Passerini_Reaction_Workflow cluster_reagents Reagent Dispensing cluster_reaction Reaction cluster_downstream Downstream Processing Aldehyde 3-Methyloxetane- 3-carbaldehyde Passerini_Reaction Passerini Reaction (24-48 hr, RT) Aldehyde->Passerini_Reaction Acid_Library Carboxylic Acid Library Acid_Library->Passerini_Reaction Isocyanide_Library Isocyanide Library Isocyanide_Library->Passerini_Reaction Workup Aqueous Work-up Passerini_Reaction->Workup Purification Parallel Purification Workup->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Passerini Three-Component Reaction Workflow.

Conclusion

"this compound" is a highly valuable and versatile building block for parallel synthesis and diversity-oriented synthesis in drug discovery. Its aldehyde functionality provides a gateway to a multitude of chemical transformations, including reductive aminations and multi-component reactions, which are amenable to high-throughput formats. The incorporation of the 3-methyloxetane motif offers the potential to enhance the pharmacological properties of the resulting compound libraries. The detailed protocols and workflows presented herein provide a practical guide for researchers to utilize this promising building block in their efforts to explore novel chemical space and identify new therapeutic agents.

References

Application Notes and Protocols for Bioconjugation with 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carbaldehyde is a versatile reagent for the modification of biomolecules. Its aldehyde functionality allows for covalent conjugation to proteins, peptides, and other biomolecules through several well-established ligation chemistries. The presence of the 3-methyl-3-oxetanyl group can impart unique physicochemical properties to the resulting bioconjugate, such as increased polarity and metabolic stability, making it an attractive building block in drug discovery and development.[1] This document provides detailed application notes and protocols for three common bioconjugation strategies utilizing this compound: oxime ligation, hydrazone formation, and reductive amination.

Key Features of this compound in Bioconjugation

  • Aldehyde Reactivity : The aldehyde group serves as a chemical handle for specific covalent bond formation with various nucleophiles.

  • Oxetane Moiety : The 3,3-disubstituted oxetane ring is generally stable under common bioconjugation conditions, particularly at neutral to basic pH.[2][3] This substitution pattern sterically hinders nucleophilic attack on the ring.[2]

  • Physicochemical Properties : The incorporation of the oxetane motif can enhance aqueous solubility and metabolic stability of the modified biomolecule.[4][5]

Application Note 1: Oxime Ligation

Overview

Oxime ligation is a highly efficient and chemoselective reaction between an aldehyde and an aminooxy group, forming a stable oxime bond. This reaction can be performed under mild, physiological conditions and is widely used for the site-specific modification of biomolecules.

Mechanism

The reaction proceeds through the nucleophilic attack of the aminooxy group on the aldehyde, followed by dehydration to form the oxime. The reaction rate is pH-dependent, with optimal rates typically observed between pH 4 and 5. However, the reaction proceeds at a reasonable rate at neutral pH. The use of catalysts, such as aniline, can significantly accelerate the reaction at neutral pH.

Advantages

  • High Stability : Oxime bonds are generally more stable to hydrolysis compared to hydrazones.

  • Chemoselectivity : The reaction is highly specific for aldehydes and aminooxy groups, minimizing side reactions with other functional groups in biomolecules.

  • Mild Conditions : The reaction can be carried out at or near physiological pH and temperature.

Considerations for this compound

The oxetane ring of this compound is expected to be stable under the typical conditions of oxime ligation, especially when performed at or near neutral pH. Acidic conditions (pH < 4) should be used with caution and for limited durations to minimize the risk of oxetane ring opening.

Application Note 2: Hydrazone Formation

Overview

Hydrazone formation involves the reaction of an aldehyde with a hydrazine or hydrazide derivative to form a hydrazone linkage. This reaction is also highly chemoselective and is another popular method for bioconjugation.

Mechanism

Similar to oxime ligation, hydrazone formation occurs via nucleophilic addition of the hydrazine to the aldehyde, followed by dehydration. The reaction is also pH-dependent, with optimal rates in a slightly acidic environment (pH 5-6). Aniline and its derivatives can be used as catalysts to increase the reaction rate at neutral pH.

Advantages

  • Good Stability : Hydrazone bonds are relatively stable, although generally more susceptible to hydrolysis at acidic pH compared to oximes.

  • Reversibility : The pH-dependent stability of the hydrazone bond can be exploited for the design of cleavable linkers in applications such as drug delivery.

  • Chemoselectivity : The reaction is specific for aldehydes and hydrazines/hydrazides.

Considerations for this compound

The stability of the oxetane ring in this compound is maintained under the mild acidic to neutral conditions typically used for hydrazone formation. Prolonged exposure to strongly acidic conditions should be avoided.

Application Note 3: Reductive Amination

Overview

Reductive amination is a two-step process that forms a stable secondary amine bond between an aldehyde and a primary amine. The initial reaction forms a Schiff base (imine), which is then reduced by a mild reducing agent.

Mechanism

The first step is the formation of a reversible imine intermediate between the aldehyde and an amine, which is favored at a slightly acidic to neutral pH (pH 6-7.5). In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to a stable amine linkage.

Advantages

  • High Stability : The resulting secondary amine bond is very stable.

  • Readily Available Amines : Primary amines are abundant in biomolecules (e.g., lysine residues in proteins).

  • Mild Conditions : The reaction can be performed under biocompatible conditions.

Considerations for this compound

The oxetane ring is generally stable under the conditions of reductive amination. The use of mild reducing agents at or near neutral pH ensures the integrity of the oxetane moiety. The search results indicate that oxetane-containing building blocks have been successfully used in reductive amination reactions.[2][3][4]

Quantitative Data for Analogous Aldehyde Bioconjugation Reactions

The following tables summarize kinetic data for bioconjugation reactions of aldehydes. It is important to note that this data is for aromatic and other aliphatic aldehydes and serves as a reference for estimating the reactivity of this compound. The reactivity of aliphatic aldehydes like this compound is generally lower than that of aromatic aldehydes.

Table 1: Second-Order Rate Constants for Oxime and Hydrazone Ligations

Aldehyde Nucleophile Catalyst pH Rate Constant (M⁻¹s⁻¹) Reference
Benzaldehyde 6-Hydrazinopyridyl-peptide None 4.5 3.0 ± 0.3
Benzaldehyde 6-Hydrazinopyridyl-peptide 10 mM Aniline 4.5 ~150
Benzaldehyde Aminooxyacetyl-peptide 100 mM Aniline 7.0 Not specified, but rapid

| p-Fluorobenzaldehyde | Hydrazide | Aniline | 7.0 | >95% labeling in 30 min | |

Table 2: Conditions for Reductive Amination

Biomolecule Aldehyde/Sugar Reducing Agent Buffer Temperature (°C) Time (h) Reference
Bovine Serum Albumin Oligosaccharide NaBH₃CN 400 mM Sodium Borate, pH 8.5 56 96

| Protein | General Aldehyde | NaBH₃CN | pH ~6-9 | Room Temp | - | |

Experimental Protocols

Protocol 1: Oxime Ligation with this compound

Materials:

  • Aminooxy-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, pH 7.0

  • Aniline stock solution (optional catalyst): 1 M in DMSO

  • Quenching solution (optional): 1 M hydroxylamine, pH 7.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the aminooxy-functionalized biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-100 mM.

  • Ligation Reaction:

    • Add a 10-50 molar excess of the this compound stock solution to the biomolecule solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.

  • Quenching (Optional): To quench any unreacted aldehyde, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Analyze the resulting bioconjugate by appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm conjugation and determine the degree of labeling.

Protocol 2: Hydrazone Formation with this compound

Materials:

  • Hydrazide-functionalized biomolecule

  • This compound

  • Conjugation Buffer: 100 mM Acetate buffer, pH 5.5

  • Aniline stock solution (optional catalyst): 1 M in DMSO

  • Quenching solution (optional): 1 M acetone

  • Purification system

Procedure:

  • Biomolecule Preparation: Dissolve the hydrazide-functionalized biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-100 mM.

  • Ligation Reaction:

    • Add a 10-50 molar excess of the this compound stock solution to the biomolecule solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.

  • Quenching (Optional): Add the quenching solution to consume excess hydrazide groups.

  • Purification: Purify the bioconjugate using size-exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation and purity using appropriate analytical techniques.

Protocol 3: Reductive Amination with this compound

Materials:

  • Amine-containing biomolecule (e.g., protein with accessible lysine residues)

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, pH 7.2

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Purification system

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 100-500 mM.

  • Reaction:

    • Add a 20-100 molar excess of the this compound stock solution to the biomolecule solution.

    • Incubate for 30 minutes at room temperature to allow for imine formation.

    • Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 100 mM to quench unreacted aldehyde and the reducing agent.

  • Purification: Purify the conjugate by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final product to confirm successful conjugation.

Visualizations

Oxime_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Aminooxy-functionalized Biomolecule Mix Mix Biomolecule and Reagent in Conjugation Buffer (pH 7.0) Biomolecule->Mix Reagent This compound Stock Solution Reagent->Mix Incubate Incubate (Room Temp, 2-16h) Mix->Incubate Quench Quench (Optional) Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate Purify->Analyze

Caption: Experimental workflow for oxime ligation.

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Hydrazide-functionalized Biomolecule Mix Mix Biomolecule and Reagent in Conjugation Buffer (pH 5.5) Biomolecule->Mix Reagent This compound Stock Solution Reagent->Mix Incubate Incubate (Room Temp, 2-16h) Mix->Incubate Quench Quench (Optional) Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate Purify->Analyze

Caption: Experimental workflow for hydrazone formation.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Amine-containing Biomolecule Mix Mix Biomolecule and Reagent in Conjugation Buffer (pH 7.2) Biomolecule->Mix Reagent This compound Stock Solution Reagent->Mix ReducingAgent Reducing Agent (NaBH3CN) AddReducer Add Reducing Agent ReducingAgent->AddReducer Mix->AddReducer Incubate 30 min Incubate Incubate (Room Temp, 4-24h) AddReducer->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate Purify->Analyze

Caption: Experimental workflow for reductive amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyloxetane-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of (3-methyloxetan-3-yl)methanol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the oxidation of (3-methyloxetan-3-yl)methanol can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The oxidation may not be proceeding to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the oxidizing agent is fresh and active.

  • Over-oxidation: The desired aldehyde is being further oxidized to the corresponding carboxylic acid (3-methyloxetane-3-carboxylic acid). This is a common side reaction, especially with stronger oxidizing agents.

    • Solution:

      • Employ milder and more selective oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).

      • If using a stronger oxidant, consider distilling the aldehyde as it forms to remove it from the reaction mixture and prevent further oxidation.

      • Carefully control the stoichiometry of the oxidizing agent; use a slight excess but avoid a large excess.

  • Degradation of the Starting Material or Product: The oxetane ring can be sensitive to harsh reaction conditions, particularly strong acids or bases, which can lead to ring-opening side reactions.

    • Solution: Use buffered reaction conditions or milder oxidizing agents that operate under neutral or near-neutral pH. Avoid high temperatures for extended periods.

  • Sub-optimal Work-up and Purification: The product may be lost during the extraction or purification steps. This compound is a relatively volatile and water-soluble compound.

    • Solution:

      • During aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of the aldehyde and improve extraction efficiency.

      • Use a suitable solvent for extraction, such as dichloromethane or diethyl ether.

      • For purification, vacuum distillation is often preferred for volatile aldehydes. Ensure the vacuum is well-controlled to prevent loss of the product. Column chromatography on silica gel can also be employed, but care must be taken to avoid prolonged contact with the acidic silica gel, which could cause degradation.

Q2: I am observing a significant amount of a carboxylic acid impurity in my product. How can I minimize its formation?

A2: The formation of 3-methyloxetane-3-carboxylic acid is a clear indication of over-oxidation. To address this:

  • Choice of Oxidizing Agent: Switch to a milder oxidizing agent. Dess-Martin Periodinane (DMP) and Pyridinium Chlorochromate (PCC) are known for their selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation. Swern oxidation is another excellent mild option, though it requires cryogenic temperatures and careful handling of reagents.

  • Reaction Conditions:

    • Maintain a low reaction temperature. Oxidations are often exothermic, and controlling the temperature can prevent over-oxidation.

    • Limit the reaction time. As soon as the starting material is consumed (monitored by TLC or GC), quench the reaction to prevent further oxidation of the product.

  • Stoichiometry: Use a stoichiometric amount or a very slight excess (e.g., 1.1-1.2 equivalents) of the oxidizing agent.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?

A3: The purification of this aldehyde can be challenging due to its volatility and potential for decomposition.

  • Distillation: Vacuum distillation is the preferred method for purifying volatile aldehydes. It is crucial to carefully control the pressure and temperature to avoid decomposition and loss of the product. A short-path distillation apparatus can be beneficial.

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. However, the acidic nature of silica gel can sometimes lead to degradation of acid-sensitive compounds like oxetanes.

    • Tips for Chromatography:

      • Use a less acidic grade of silica gel or neutralize it by pre-treating with a solution of triethylamine in the eluent.

      • Perform the chromatography quickly to minimize contact time.

      • Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate).

  • Work-up: A careful work-up is essential before purification.

    • After quenching the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash to reduce the amount of dissolved water.

    • Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solution.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various reaction conditions for the oxidation of primary alcohols to aldehydes, which can be adapted for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Oxidizing AgentStoichiometry (eq.)SolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
PCC 1.5Dichloromethane (DCM)Room Temperature2 - 4 hours70 - 90Mild and selective. The reaction mixture can be heterogeneous.
PDC 1.5Dichloromethane (DCM)Room Temperature2 - 6 hours75 - 95Similar to PCC, can be milder and less acidic.[1]
Dess-Martin Periodinane (DMP) 1.1 - 1.5Dichloromethane (DCM)Room Temperature1 - 3 hours85 - 95Excellent for sensitive substrates, neutral conditions. Reagent is moisture-sensitive.[2]
Swern Oxidation Oxalyl Chloride (1.5), DMSO (2.0), Et₃N (5.0)Dichloromethane (DCM)-78 to Room Temp.1 - 2 hours80 - 95Very mild and high-yielding, but requires cryogenic temperatures and produces a foul odor.[3]

Experimental Protocols

Below are detailed experimental protocols for common oxidation methods that can be adapted for the synthesis of this compound from (3-methyloxetan-3-yl)methanol.

Protocol 1: Oxidation with Pyridinium Dichromate (PDC) [1]

  • To a stirred solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium dichromate (PDC) (1.5 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP) [2]

  • To a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Swern Oxidation [3]

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (Et₃N) (5.0 eq) dropwise and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

reaction_pathway cluster_start Starting Material cluster_oxidation Oxidation cluster_product Desired Product cluster_side_reaction Potential Side Reaction start (3-methyloxetan-3-yl)methanol oxidation Oxidizing Agent (PCC, DMP, Swern, etc.) start->oxidation [O] product This compound oxidation->product Selective Oxidation overoxidation Over-oxidation product->overoxidation [O] side_product 3-Methyloxetane-3-carboxylic acid overoxidation->side_product

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Observed q1 Is the starting material fully consumed? start->q1 s1 Increase reaction time or temperature. Check reagent activity. q1->s1 No q2 Is the main impurity the carboxylic acid? q1->q2 Yes s1->q2 s2 Use milder oxidizing agent (PCC, DMP). Control stoichiometry and temperature. q2->s2 Yes q3 Are there other significant impurities? q2->q3 No s4 Review work-up and purification procedures. Optimize extraction and distillation/chromatography. s2->s4 s3 Consider ring-opening side reactions. Use buffered or neutral conditions. q3->s3 Yes q3->s4 No s3->s4

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Common side reactions of "3-Methyloxetane-3-carbaldehyde" in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyloxetane-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concern for this compound, and oxetanes in general, is the potential for the oxetane ring to open under acidic conditions. The strained four-membered ring is susceptible to cleavage, which can be catalyzed by even mild acids. While the 3,3-disubstituted nature of this particular oxetane enhances its stability compared to less substituted oxetanes, acidic reagents or acidic work-up conditions should be used with caution. The aldehyde functional group itself can also be sensitive to oxidation and polymerization.

Q2: Can this compound undergo polymerization?

A2: Yes, like other cyclic ethers and aldehydes, this compound has the potential to undergo polymerization. Cationic ring-opening polymerization of oxetanes is a known process, often initiated by strong acids or Lewis acids. Aldehydes can also polymerize, especially in the presence of acid or base catalysts. To minimize polymerization, it is advisable to use purified aldehyde, avoid prolonged exposure to acidic or strongly basic conditions, and store the compound in a cool, dark place under an inert atmosphere. The use of polymerization inhibitors is not commonly reported for this specific compound but could be considered for long-term storage.

Troubleshooting Guides for Common Reactions

Grignard and Organolithium Reactions

Q: I am performing a Grignard reaction with this compound and observing a lower than expected yield of the desired secondary alcohol. What are the potential side reactions?

A: Besides incomplete reaction, two main side reactions can lower the yield of your desired product: enolization of the aldehyde and ring-opening of the oxetane.

  • Enolization: Grignard reagents are strong bases and can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate. This is generally a minor pathway for aldehydes compared to ketones but can occur, especially with bulky Grignard reagents.

  • Ring-Opening: If the reaction conditions become acidic during work-up before the Grignard reagent is fully quenched, the oxetane ring can open. The initial product is a 3-(1-hydroxyalkyl)-3-methyloxetane. This tertiary alcohol on the oxetane ring can facilitate acid-catalyzed ring opening to form a diol.

Troubleshooting:

  • Slow Addition: Add the Grignard reagent slowly to a solution of the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and minimize side reactions.

  • Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature. This is a weakly acidic work-up that is less likely to cause significant ring-opening compared to strong acids like HCl or H₂SO₄.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Potential Side Products in Grignard Reaction

Side Product Formation Pathway Mitigation Strategy
1,3-diol derivativeAcid-catalyzed ring-opening of the desired alcohol product during work-up.Use a weakly acidic quenching agent (e.g., sat. aq. NH₄Cl).
Starting aldehydeIncomplete reaction or enolization followed by protonation during work-up.Ensure sufficient equivalents of the Grignard reagent and maintain low reaction temperatures.

Logical Relationship for Grignard Reaction Troubleshooting

grignard_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Grignard Reaction cause1 Ring-Opening start->cause1 cause2 Enolization start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Use Weakly Acidic Quench (e.g., sat. aq. NH4Cl) cause1->solution1 solution2 Low Temperature Reaction (0 °C to -78 °C) cause2->solution2 solution3 Slow Reagent Addition cause2->solution3 cause3->solution3 solution4 Ensure Anhydrous Conditions cause3->solution4

Caption: Troubleshooting logic for low yields in Grignard reactions.

Wittig Reaction

Q: My Wittig reaction with this compound is not going to completion, and I am isolating a significant amount of the starting aldehyde. How can I improve this?

A: The reactivity of the phosphorus ylide is a critical factor in the Wittig reaction. If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), it may not be reactive enough to efficiently react with the somewhat sterically hindered aldehyde.

Troubleshooting:

  • Choice of Base and Ylide: For non-stabilized or semi-stabilized ylides, stronger bases like n-butyllithium or sodium hydride are typically used for their formation. Ensure the ylide is fully formed before adding the aldehyde. For less reactive aldehydes, using a more reactive, non-stabilized ylide might be necessary.

  • Reaction Conditions: The reaction temperature and time can be optimized. For less reactive systems, warming the reaction mixture may be required. However, be mindful of the thermal stability of the ylide and the oxetane ring.

  • Salt-Free Conditions: The presence of lithium salts can sometimes interfere with the stereoselectivity and reactivity of the Wittig reaction. "Salt-free" ylides can be prepared by filtering the lithium salts before adding the aldehyde.

Potential Side Products in Wittig Reaction

Side Product Formation Pathway Mitigation Strategy
Triphenylphosphine oxideThis is a stoichiometric byproduct of the Wittig reaction.Can be removed by chromatography or crystallization.
Starting aldehydeIncomplete reaction due to low ylide reactivity or decomposition.Use a more reactive ylide, optimize reaction conditions (temperature, time).
Betaine intermediate byproductsCan form in the presence of lithium salts.Consider using "salt-free" ylide conditions.

Experimental Workflow for a Typical Wittig Reaction

wittig_workflow A Prepare Phosphonium Salt B Generate Ylide (e.g., with n-BuLi or NaH in THF) A->B C Add this compound (at low temperature) B->C D Warm to Room Temperature (monitor by TLC) C->D E Aqueous Work-up D->E F Purification (Chromatography or Crystallization) E->F

Caption: A standard experimental workflow for the Wittig reaction.

Aldol Condensation

Q: I am attempting a base-catalyzed aldol condensation with this compound and another carbonyl compound, but the reaction is messy with multiple products.

A: Aldol condensations can be complex, especially when self-condensation of the reaction partner is possible. This compound does not have any α-hydrogens and therefore cannot self-condense. However, if your reaction partner can, this will be a competing reaction.

Troubleshooting:

  • Choice of Base and Aldehyde Addition: To favor the crossed aldol product, slowly add the carbonyl compound that can enolize to a mixture of the base and this compound. This keeps the concentration of the enolizable carbonyl low, minimizing its self-condensation.

  • Directed Aldol Conditions: For better control, consider using a pre-formed enolate (e.g., a lithium or boron enolate) and then adding this compound.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction.

Potential Side Products in Aldol Condensation

Side Product Formation Pathway Mitigation Strategy
Self-condensation product of the reaction partnerThe enolate of the reaction partner attacks another molecule of the same partner.Slow addition of the enolizable partner; use of directed aldol conditions.
Cannizzaro-type reaction products (minor)Under very strong basic conditions, aldehydes without α-hydrogens can disproportionate.Use milder basic conditions if possible.
Reduction Reactions

Q: When reducing this compound to the corresponding alcohol, what are the potential side reactions and how can I avoid them?

A: The primary concern during the reduction is the stability of the oxetane ring, especially during the work-up.

Troubleshooting:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally compatible with the oxetane ring and can be used in protic solvents like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and should be used with caution in an anhydrous ether solvent.

  • Work-up Conditions: After reduction with LiAlH₄, a careful quenching procedure (e.g., Fieser work-up with sequential addition of water and NaOH solution) is crucial to avoid strongly acidic conditions that could lead to ring-opening. For NaBH₄ reductions, a neutral or slightly acidic work-up is generally safe.

Comparison of Reducing Agents

Reducing Agent Typical Conditions Potential Side Reactions Work-up
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTMinimal; oxetane ring is generally stable.Neutral or weakly acidic.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °CPotential for ring-opening if acidic impurities are present or during work-up.Careful quenching (e.g., Fieser work-up).

Signaling Pathway for Acid-Catalyzed Ring Opening

ring_opening_pathway Oxetane 3-(1-Hydroxyalkyl)-3-methyloxetane Protonation Protonation of Oxetane Oxygen Oxetane->Protonation H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Ring Opening Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Carbocation->Nucleophilic_Attack Diol 1,3-Diol Product Nucleophilic_Attack->Diol Deprotonation

Caption: Proposed pathway for acid-catalyzed ring-opening of the alcohol product.

Stability of "3-Methyloxetane-3-carbaldehyde" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Methyloxetane-3-carbaldehyde under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic media?

A1: this compound is expected to be sensitive to acidic conditions. The molecule contains two functional groups that are susceptible to acid-catalyzed reactions: the oxetane ring and the aldehyde group. The strained oxetane ring can undergo ring-opening reactions in the presence of both Lewis and Brønsted acids.[1][2][3] The aldehyde group can undergo acid-catalyzed reactions such as acetal formation in the presence of alcohols.[4]

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, two primary degradation pathways are anticipated. The first involves the acid-catalyzed ring-opening of the oxetane, which can lead to the formation of a diol or other products depending on the nucleophiles present in the reaction mixture. The second pathway involves reactions of the aldehyde functional group, such as hydration to form a gem-diol or reaction with alcohols to form hemiacetals and acetals.[4] It is also possible for both functionalities to react, leading to more complex product mixtures. Some oxetane-carboxylic acids have also been observed to be unstable and can undergo isomerization.[5][6]

Q3: Are there any specific byproducts I should look for when working with this compound in an acidic environment?

A3: Yes, you should be aware of several potential byproducts. Acid-catalyzed ring-opening of the oxetane can lead to the formation of 3-methyl-1,3,4-butanetriol. If an alcohol is present as a solvent or reagent, you may also observe the formation of the corresponding acetal of the aldehyde. Polymerization initiated by the ring-opening of the oxetane is also a possibility, especially in the presence of strong acids and high concentrations of the starting material.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product Degradation of the starting material due to acidic conditions.- Minimize exposure to acidic conditions by using milder acids or shorter reaction times.- Perform the reaction at a lower temperature to reduce the rate of degradation.- Consider using a non-acidic alternative for your transformation if possible.
Presence of multiple unexpected peaks in LC-MS or GC-MS analysis Formation of degradation byproducts such as ring-opened products, acetals, or oligomers.- Characterize the major byproducts to understand the degradation pathway.- Adjust reaction conditions (e.g., pH, temperature, solvent) to disfavor byproduct formation.- Purify the starting material to remove any acidic impurities before use.
Formation of a viscous or insoluble material Acid-catalyzed polymerization of the oxetane ring.- Use a lower concentration of the starting material.- Employ a less acidic catalyst or a non-acidic method.- Add a polymerization inhibitor if compatible with your reaction.
Inconsistent reaction outcomes Variability in the acidity of reagents or solvents.- Use freshly purified solvents and reagents to ensure consistent pH.- Buffer the reaction mixture if the desired transformation can tolerate it.- Carefully control the addition rate of acidic reagents.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under acidic conditions.

Acid_Catalyzed_Ring_Opening start This compound protonation Protonation of Oxetane Oxygen start->protonation H+ ring_opening Nucleophilic Attack (e.g., by H2O) protonation->ring_opening product 3-Methyl-1,3,4-butanetriol (Ring-Opened Product) ring_opening->product

Caption: Acid-catalyzed ring-opening of the oxetane.

Aldehyde_Reactions start This compound protonation Protonation of Carbonyl Oxygen start->protonation H+ nucleophilic_attack Nucleophilic Attack (e.g., by ROH) protonation->nucleophilic_attack hemiacetal Hemiacetal nucleophilic_attack->hemiacetal acetal Acetal hemiacetal->acetal + ROH, H+

References

Stability of "3-Methyloxetane-3-carbaldehyde" under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 3-Methyloxetane-3-carbaldehyde in basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The primary stability concern for this compound in the presence of a strong base is its susceptibility to the Cannizzaro reaction . This is a characteristic reaction for aldehydes that lack α-hydrogens. A secondary, though generally less probable, concern is the potential for nucleophilic ring-opening of the oxetane moiety, which typically requires harsh conditions.

Q2: Is this compound prone to Aldol condensation?

A2: No, this compound is not prone to Aldol condensation. The Aldol reaction requires the presence of at least one acidic α-hydrogen on the carbon adjacent to the carbonyl group. Since the aldehyde group in this molecule is attached to a quaternary carbon, there are no α-hydrogens, making the formation of an enolate and subsequent Aldol reaction impossible.

Q3: What products should I expect if the Cannizzaro reaction occurs?

A3: The Cannizzaro reaction is a disproportionation reaction where two molecules of the aldehyde react in the presence of a strong base. One molecule is oxidized to a carboxylic acid (as its carboxylate salt under the basic conditions), and the other is reduced to a primary alcohol. For this compound, the expected products are (3-methyloxetan-3-yl)methanol and 3-methyloxetane-3-carboxylic acid.

Troubleshooting Guide

Issue: My reaction is producing unexpected side products when using this compound with a base.

This guide will help you identify the potential cause and find a solution.

Step 1: Identify Experimental Conditions

First, review the conditions of your experiment. Pay close attention to the nature of the base, the concentration, the temperature, and the reaction time. This will help you navigate the troubleshooting workflow below.

TroubleshootingWorkflow Start Unexpected Side Products Observed Base_Type What type of base was used? Start->Base_Type Strong_Base Strong, Concentrated Base (e.g., >25% NaOH, KOH) Base_Type->Strong_Base Strong Weak_Base Weak or Hindered Base (e.g., K2CO3, Et3N, DBU) Base_Type->Weak_Base Weak / Non-nucleophilic Cannizzaro Primary Suspect: Cannizzaro Reaction Strong_Base->Cannizzaro Ring_Opening Secondary Suspect: Oxetane Ring-Opening Weak_Base->Ring_Opening If reaction is still problematic Cannizzaro_Products Products are a 1:1 mixture of: (3-methyloxetan-3-yl)methanol and 3-methyloxetane-3-carboxylate Cannizzaro->Cannizzaro_Products Ring_Opening_Products Products may include diols or other adducts from nucleophilic attack on the ring. Ring_Opening->Ring_Opening_Products Solution1 Solution: - Use a milder/non-nucleophilic base - Lower temperature - Reduce reaction time Cannizzaro_Products->Solution1 Solution2 Solution: - Avoid strong nucleophiles - Maintain moderate temperatures - Confirm product structure Ring_Opening_Products->Solution2

Caption: Troubleshooting workflow for side reactions.

Step 2: Compare Potential Degradation Pathways

The stability of this compound is dictated by the interplay between its two functional groups. The following table summarizes the likely reaction pathways under basic conditions.

Reaction Pathway Description Required Conditions Likelihood
Cannizzaro Reaction A redox disproportionation where one aldehyde molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.Requires a strong, concentrated base (e.g., NaOH, KOH) and an aldehyde with no α-hydrogens.High
Oxetane Ring-Opening Nucleophilic attack on one of the oxetane ring carbons, leading to a ring-opened product (e.g., a diol).Generally requires strong nucleophiles and/or elevated temperatures. The oxetane ring is significantly more stable to base than an epoxide ring.Low to Moderate
Aldol Condensation Dimerization of the aldehyde via an enolate intermediate.Requires an aldehyde with acidic α-hydrogens.Not Possible

Reaction Mechanisms & Visualizations

Mechanism 1: The Cannizzaro Reaction

This is the most probable degradation pathway for this compound in the presence of a strong base like hydroxide (OH⁻).

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Hydride Transfer: The resulting tetrahedral intermediate collapses, reforming the carbonyl and transferring a hydride ion to a second molecule of the aldehyde. This is the rate-determining step.

  • Proton Exchange: A final, rapid acid-base reaction occurs between the newly formed carboxylate and alkoxide to yield the final products.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange A1 2x this compound + OH⁻ B1 Tetrahedral Intermediate A1->B1 Fast B2 Intermediate + Aldehyde C2 Alkoxide + Carboxylic Acid B2->C2 Slow C3 Alkoxide + Carboxylic Acid D3 (3-methyloxetan-3-yl)methanol + 3-methyloxetane-3-carboxylate C3->D3 Fast End Products D3->End Start Start Start->A1

Caption: Key stages of the Cannizzaro reaction.

Mechanism 2: Base-Catalyzed Oxetane Ring-Opening

While less common, direct attack by a strong nucleophile (like hydroxide) on the oxetane ring is a possible, albeit slower, side reaction. The attack typically occurs at the less sterically hindered carbon of the oxetane ring.

Ring_Opening_Mechanism reactant This compound + OH⁻ transition SN2 Transition State reactant:reactant->transition Nucleophilic Attack on C-4 product Ring-Opened Diol Anion transition->product:product Ring Opening final_product 1-(2-hydroxy-2-methylpropan-1-yl)formate product->final_product Protonation (from solvent)

Caption: Potential SN2 ring-opening of the oxetane.

Experimental Protocols

General Protocol for Performing a Cannizzaro Reaction

This protocol is a generalized procedure and should be adapted and optimized for specific substrates and scales.

Materials:

  • Aldehyde without α-hydrogens (e.g., this compound)

  • Concentrated aqueous solution of a strong base (e.g., 50% w/v Potassium Hydroxide)

  • Appropriate organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Deionized water

  • Aqueous acid for workup (e.g., 2M HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in a minimal amount of a suitable solvent (if necessary) or use it neat.

  • Cooling: Place the flask in an ice-water bath to cool the contents to 0-5 °C.

  • Base Addition: Slowly add the concentrated aqueous base solution dropwise to the stirring aldehyde solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously. The reaction may take several hours to overnight to reach completion. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Quenching & Extraction: Once the reaction is complete, cool the mixture again in an ice bath and dilute it with cold deionized water. Transfer the mixture to a separatory funnel.

  • Isolate the Alcohol: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers will contain the alcohol product. Wash the organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the alcohol.

  • Isolate the Carboxylic Acid: Cool the remaining aqueous layer in an ice bath and slowly acidify it with the aqueous acid solution until the pH is ~2. The carboxylic acid may precipitate out of the solution. If it does, collect it by filtration. If it remains dissolved, extract the aqueous layer multiple times with an organic solvent, then dry and concentrate the combined organic layers to isolate the carboxylic acid.

Technical Support Center: Troubleshooting Low Yields in 3-Methyloxetane-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-Methyloxetane-3-carbaldehyde is a critical step in the development of novel therapeutics. However, achieving high yields in this reaction can be challenging. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important building block.

Troubleshooting Guide: Synthesis of this compound

The primary route for synthesizing this compound is the oxidation of 3-hydroxymethyl-3-methyloxetane. This guide focuses on troubleshooting this key transformation, particularly when using Dess-Martin Periodinane (DMP), a common and effective oxidizing agent.

Issue 1: Low or No Product Formation

Question: I am not seeing the expected product, or the yield is very low. What are the potential causes?

Answer: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow: Low Product Yield

start Low or No Product Observed reagent_quality Verify Reagent Quality (Starting Material, DMP, Solvent) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK sub_reagent Impure Starting Material? Degraded DMP? Wet Solvent? reagent_quality->sub_reagent workup Analyze Work-up Procedure reaction_conditions->workup Conditions Correct sub_conditions Incorrect Temperature? Insufficient Reaction Time? Incorrect Stoichiometry? reaction_conditions->sub_conditions sub_workup Product Degradation? Loss during Extraction? workup->sub_workup solution_reagent Purify Starting Material Use Fresh DMP Use Anhydrous Solvent sub_reagent->solution_reagent solution_conditions Optimize Temperature Increase Reaction Time Adjust Stoichiometry sub_conditions->solution_conditions solution_workup Use Mild Work-up Optimize Extraction sub_workup->solution_workup

Caption: A logical workflow for troubleshooting low yields.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestions
Degraded Dess-Martin Periodinane (DMP) DMP is sensitive to moisture. Use freshly opened or properly stored DMP. Consider using a slight excess (1.1-1.5 equivalents).
Impure Starting Material (3-hydroxymethyl-3-methyloxetane) Ensure the purity of the starting alcohol via NMR or GC-MS. Impurities can interfere with the oxidation.
Presence of Water The reaction should be conducted under anhydrous conditions. Use dry solvents and flame-dried glassware.
Suboptimal Reaction Temperature The oxidation with DMP is typically run at room temperature.[1] Running the reaction at 0°C may help to minimize side reactions if the aldehyde is found to be unstable.
Insufficient Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-4 hours.[1]
Incomplete Reaction If the reaction stalls, a small amount of water can sometimes accelerate DMP oxidations.[1] However, this should be done cautiously as excess water can lead to side reactions.
Issue 2: Formation of Multiple Products/Impurities

Question: My TLC and/or NMR analysis shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I avoid them?

Answer: The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Byproducts:

  • Over-oxidation to Carboxylic Acid: While DMP is known for its selectivity in oxidizing primary alcohols to aldehydes, over-oxidation to the corresponding carboxylic acid (3-Methyloxetane-3-carboxylic acid) can occur, especially with prolonged reaction times or excess oxidant.[2]

  • Ring Opening of the Oxetane: The oxetane ring is generally stable under the neutral conditions of DMP oxidation. However, it can be sensitive to acidic or strongly basic conditions. The acetic acid byproduct of the DMP reaction can potentially lead to ring-opening if not buffered.[1][3]

  • Formation of Dimers/Oligomers: Aldehydes can sometimes undergo self-condensation or polymerization, especially during workup and purification.

Strategies to Minimize Byproduct Formation:

Strategy Description
Buffered Conditions Add a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid byproduct.[1]
Careful Monitoring Monitor the reaction closely by TLC to avoid extending the reaction time unnecessarily, which can lead to over-oxidation.
Mild Work-up Avoid strongly acidic or basic conditions during the work-up. A buffered aqueous work-up is recommended.
Prompt Purification Purify the aldehyde as soon as possible after the reaction is complete to minimize the chances of degradation or polymerization.
Issue 3: Difficult Purification

Question: I am having trouble purifying my product. The work-up is messy, and I am losing a significant amount of product during purification.

Answer: The byproducts of the DMP oxidation, specifically the reduced iodine species, can sometimes complicate the purification process.

Purification Troubleshooting:

Problem Suggested Solution
Insoluble Iodine Byproducts The reduced iodine byproducts are often insoluble in the reaction solvent (e.g., dichloromethane). Diluting the reaction mixture with a less polar solvent like diethyl ether or hexanes can help precipitate these byproducts, which can then be removed by filtration through a pad of celite.[4]
Aqueous Work-up Emulsions To break up emulsions during extraction, add brine (saturated NaCl solution).
Product Loss on Silica Gel Aldehydes can sometimes be unstable on silica gel. To minimize degradation, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Perform column chromatography quickly and at a low temperature if possible.
Co-elution of Impurities If impurities are co-eluting with the product, optimize the solvent system for column chromatography. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Dess-Martin oxidation of 3-hydroxymethyl-3-methyloxetane?

A1: With proper technique and pure starting materials, yields for the Dess-Martin oxidation of primary alcohols to aldehydes are generally high, often in the range of 70-95%. A literature source mentions a yield of 78% for a similar oxidation.

Q2: Are there alternative oxidation methods I can try if the Dess-Martin oxidation is not working well?

A2: Yes, several other mild oxidation methods can be employed:

  • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C). It is known for its high yields and compatibility with a wide range of functional groups. However, it requires careful temperature control and produces dimethyl sulfide, which has a strong, unpleasant odor.[5]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and can effectively convert primary alcohols to aldehydes. The reaction is typically run in dichloromethane. A drawback is the need to remove chromium byproducts, which are toxic.[6][7][8]

Comparison of Oxidation Methods:

Method Oxidant Typical Conditions Pros Cons
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom Temperature, CH₂Cl₂Mild, High Yield, SelectiveExpensive, Byproduct Removal
Swern Oxidation (COCl)₂/DMSO-78 °C, CH₂Cl₂High Yield, MildLow Temperature, Odor
PCC Oxidation Pyridinium ChlorochromateRoom Temperature, CH₂Cl₂Effective, Readily AvailableToxic Chromium Byproducts

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the aldehyde proton (~9-10 ppm in ¹H NMR) and carbonyl carbon (~200 ppm in ¹³C NMR), as well as the signals for the oxetane ring and methyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (100.12 g/mol ).[9]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.

Q4: My starting material, 3-hydroxymethyl-3-methyloxetane, is not commercially available. How can I synthesize it and what are the potential pitfalls?

A4: 3-hydroxymethyl-3-methyloxetane can be synthesized from 1,1,1-tris(hydroxymethyl)ethane. The synthesis involves a cyclization reaction, often via a cyclic carbonate intermediate, followed by decarboxylation.[10][11] A reported yield for this cyclization is 76%.[11]

Troubleshooting the Synthesis of 3-hydroxymethyl-3-methyloxetane:

Synthetic Pathway Overview

G A 1,1,1-tris(hydroxymethyl)ethane B Cyclic Carbonate Intermediate A->B Diethyl Carbonate C 3-hydroxymethyl-3-methyloxetane B->C Decarboxylation (Heat)

Caption: Synthesis of the starting material.

Potential issues in this synthesis include incomplete cyclization and side reactions during decarboxylation. Careful control of reaction temperature and purification of the intermediate can help to improve the yield.

This technical support center provides a starting point for troubleshooting low yields in the synthesis of this compound. For further assistance, consulting detailed experimental procedures in the chemical literature is recommended.

References

Technical Support Center: Navigating Oxetane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxetane Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired ring-opening of oxetanes during chemical transformations. Due to their inherent ring strain, oxetanes can be susceptible to cleavage under various conditions. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to help you preserve the integrity of the oxetane motif in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the oxetane ring most likely to open?

A1: The oxetane ring is most susceptible to opening under acidic conditions.[1][2] Both Brønsted and Lewis acids can promote cleavage by protonating or coordinating to the ring oxygen, which activates the ring for nucleophilic attack.[2][3][4] Strong nucleophiles, especially in the presence of an activating agent, can also lead to ring-opening.[2] While generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can also induce ring cleavage in some cases.[2] It is also worth noting that 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[5]

Q2: I am planning a reaction that requires acidic conditions. How can I minimize the risk of oxetane ring-opening?

A2: If acidic conditions are unavoidable, several strategies can be employed to mitigate the risk of ring-opening. Using milder acids or shorter reaction times can be effective.[1] Running the reaction at a lower temperature will also disfavor the ring-opening pathway. If possible, consider using a protecting group strategy to temporarily mask other functional groups that necessitate the use of harsh acidic conditions for their transformation. For multi-functionalized oxetane derivatives, an orthogonal protecting group strategy allows for the selective removal of one group without affecting others or the oxetane ring.

Q3: Are there any specific reagents that are known to be generally "safe" to use with oxetanes?

A3: Yes, many common reagents are well-tolerated by the oxetane ring, particularly under neutral or basic conditions. These include:

  • Oxidizing agents: Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) have been used successfully for the oxidation of alcohols in the presence of an oxetane.[1]

  • Reducing agents: Sodium borohydride (NaBH₄) is generally safe for reductions. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) may require careful temperature control (e.g., -30 to -10 °C) to avoid decomposition.[1]

  • Bases: Hunig's base (DIPEA) and potassium carbonate (K₂CO₃) are examples of mild bases that are compatible with oxetanes.[1]

  • Hydrogenation catalysts: Palladium on carbon (Pd/C) under a hydrogen atmosphere is often used without compromising the oxetane ring.[1]

Q4: My reaction involves a nucleophilic addition to a functional group elsewhere in the molecule. Should I be concerned about the nucleophile attacking the oxetane ring?

A4: Strong nucleophiles can open the oxetane ring, typically attacking the less sterically hindered carbon adjacent to the oxygen.[4] The reactivity is generally lower than that of epoxides.[4] If your reaction requires a strong nucleophile, it is advisable to run a small-scale test reaction first and monitor for any byproducts resulting from ring-opening. If ring-opening is observed, consider using a less reactive nucleophile, lowering the reaction temperature, or exploring alternative synthetic routes that do not require such a potent nucleophile.

Q5: I suspect my oxetane ring has opened during my reaction. What are the common products I should look for?

A5: The products of oxetane ring-opening depend on the nucleophile and the reaction conditions. The most common products are 1,3-diols or their derivatives. For example, reaction with water under acidic conditions will yield a 1,3-diol. If an alcohol is used as a nucleophile, a 3-alkoxy-1-propanol will be formed. Nucleophilic attack by a carbon nucleophile, such as an organometallic reagent, will result in the formation of a new carbon-carbon bond and a primary alcohol three carbons away from the point of attack.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or no yield of desired product; presence of polar byproducts. Oxetane ring-opening has occurred.- If using acidic conditions: Switch to a milder acid, decrease the reaction temperature, or reduce the reaction time.[1] - If using a strong nucleophile: Use a less reactive nucleophile, lower the reaction temperature, or consider a protecting group strategy. - If using a strong reducing agent (e.g., LiAlH₄): Perform the reaction at a lower temperature (-30 to -10 °C).[1]
A complex mixture of products is observed. Multiple reaction pathways are competing, including ring-opening.- Re-evaluate the reaction conditions: Ensure the conditions are optimized for the desired transformation and minimize those that favor ring cleavage. - Purify starting materials: Impurities can sometimes catalyze side reactions. - Run control experiments: Isolate the effect of each reagent on the oxetane starting material to identify the cause of decomposition.
Inconsistent results between batches. Sensitivity to trace amounts of acid or water.- Use anhydrous solvents and reagents: Traces of water can generate acidic species that catalyze ring-opening. - Incorporate a non-nucleophilic base: A hindered base like 2,6-lutidine can be added to scavenge any adventitious acid.

Data Summary: Oxetane Stability

The stability of the oxetane ring is highly dependent on the substitution pattern and the reaction conditions. The following table summarizes general trends and some specific examples.

Condition Substituent Pattern Stability Yield of Ring-Intact Product (%) Reference
Strong Acid (e.g., HCl) UnsubstitutedLow< 10[1]
Strong Acid (e.g., HCl) 3,3-disubstitutedModerate40-60[1]
Mild Acid (e.g., CSA) VariousModerate to High70-95[2]
Strong Base (e.g., NaH) VariousHigh> 90[6]
LiAlH₄ (0 °C) CarboxylateLowDecomposition Observed[1]
LiAlH₄ (-30 to -10 °C) CarboxylateHigh> 80[1]
Pd/C, H₂ VariousHigh> 95[1]
Dess-Martin Periodinane HydroxymethylHigh> 90[1]

Key Experimental Protocols

Protocol 1: Dess-Martin Oxidation of a 3-(Hydroxymethyl)oxetane

This protocol describes a mild oxidation that preserves the oxetane ring.

Materials:

  • 3-(Hydroxymethyl)oxetane derivative (1.0 eq)

  • Dess-Martin Periodinane (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 3-(hydroxymethyl)oxetane derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Dess-Martin Periodinane in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Williamson Etherification for the Synthesis of a 3-Substituted Oxetane

This protocol is for the formation of the oxetane ring and is inherently compatible with the product.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add NaH.

  • Add anhydrous THF to create a slurry and cool to 0 °C.

  • Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol in anhydrous THF and add it dropwise to the stirred NaH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Visual Guides

Decision-Making Workflow for Reaction Condition Selection

This diagram provides a logical workflow to help researchers decide on the appropriate reaction conditions to minimize the risk of oxetane ring-opening.

reaction_condition_workflow start Start: Proposed Reaction on Oxetane-Containing Molecule check_conditions Are acidic conditions required? start->check_conditions strong_acid Are strong acids (e.g., HCl, H₂SO₄) necessary? check_conditions->strong_acid Yes check_nucleophile Does the reaction involve a strong nucleophile? check_conditions->check_nucleophile No mild_acid Use mild acid (e.g., CSA) Low temperature Short reaction time strong_acid->mild_acid No protecting_group Consider protecting group strategy to avoid strong acid strong_acid->protecting_group Yes mild_acid->check_nucleophile protecting_group->check_nucleophile strong_nuc Is a strong nucleophile (e.g., R-Li, Grignard) essential? check_nucleophile->strong_nuc Yes proceed_basic Proceed with reaction under basic or neutral conditions. (Generally safe) check_nucleophile->proceed_basic No mild_nuc Proceed with caution. Monitor for ring-opening. Consider milder nucleophile. strong_nuc->mild_nuc Yes strong_nuc->proceed_basic No end Optimized Reaction Conditions mild_nuc->end proceed_basic->end

Caption: A decision tree to guide the selection of reaction conditions.

Mechanisms of Oxetane Ring-Opening

This diagram illustrates the two primary pathways for oxetane ring-opening: acid-catalyzed and nucleophilic attack.

ring_opening_mechanisms cluster_acid Acid-Catalyzed Ring-Opening cluster_nucleophile Direct Nucleophilic Ring-Opening oxetane_acid Oxetane protonation Protonation of Oxygen oxetane_acid->protonation + H⁺ oxonium Activated Oxonium Ion protonation->oxonium nuc_attack_acid Nucleophilic Attack (NuH) oxonium->nuc_attack_acid product_acid Ring-Opened Product (1,3-diol derivative) nuc_attack_acid->product_acid oxetane_nuc Oxetane nuc_attack_base SN2 Attack by Strong Nucleophile (Nu⁻) oxetane_nuc->nuc_attack_base alkoxide Alkoxide Intermediate nuc_attack_base->alkoxide workup Protonation (Workup) alkoxide->workup + H₂O product_nuc Ring-Opened Product workup->product_nuc

Caption: Acid-catalyzed vs. direct nucleophilic ring-opening of oxetanes.

References

3-Methyloxetane-3-carbaldehyde Transformations: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyloxetane-3-carbaldehyde. The content focuses on catalyst selection and reaction optimization while addressing the unique stability challenges of the oxetane ring.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in this compound during typical transformations?

A1: The oxetane ring in this compound is moderately stable but susceptible to ring-opening under harsh conditions. The 3,3-disubstituted pattern enhances stability by sterically hindering nucleophiles from attacking the C-O bonds of the ring.[1] However, strong Lewis acids, Brønsted acids, or highly nucleophilic strong bases can promote cleavage.[2][3] Reactions should be planned to use mild and, where possible, non-acidic conditions.

Q2: Can I perform a Grignard reaction on this aldehyde without opening the oxetane ring?

A2: Yes, Grignard reactions are compatible with this compound. The key is to use standard anhydrous conditions and to perform the reaction at low to ambient temperatures. The oxetane moiety is generally stable to the basicity of Grignard reagents. There are published examples where crude oxetane-3-carbaldehyde is used immediately in a subsequent Grignard reaction.[3]

Q3: What type of catalyst is recommended for oxidizing the aldehyde to a carboxylic acid?

A3: For the oxidation of this compound to 3-Methyloxetane-3-carboxylic acid, mild oxidizing agents are recommended to avoid degradation of the oxetane ring. Reagents like Pinnick (NaClO₂ with a scavenger) or Jones oxidation under carefully controlled pH are suitable. Avoid strongly acidic permanganate or dichromate solutions which can cause ring cleavage.

Q4: Which factors should I consider when choosing a base for a Wittig reaction?

A4: The choice of base depends on the phosphonium salt used. For non-stabilized ylides (from alkyltriphenylphosphonium salts), strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[4] For stabilized ylides (containing electron-withdrawing groups), milder bases like sodium methoxide or triethylamine can be sufficient.[5] Given the oxetane's sensitivity, using the mildest base possible for the specific ylide is advisable to minimize potential side reactions.

Q5: Can this aldehyde participate in an Aldol reaction?

A5: this compound has no α-hydrogens and therefore cannot form an enolate to act as the nucleophile in an Aldol reaction. However, it can act as the electrophilic partner in a "crossed" or "directed" Aldol reaction with another enolizable aldehyde or ketone.[6] This reaction must be base-catalyzed, so careful selection of a mild base and controlled conditions are crucial to prevent ring-opening.

Catalyst and Reagent Selection Guide

The following table summarizes recommended catalysts and reagents for common transformations of this compound.

TransformationProductRecommended Catalysts / ReagentsKey Considerations
Reduction 3-Methyl-3-oxetanemethanolNaBH₄, H₂/Pd-C, H₂/Raney-NiNaBH₄ is mild and highly effective. Catalytic hydrogenation works well but catalyst choice may need optimization.
Oxidation 3-Methyloxetane-3-carboxylic acidPinnick (NaClO₂/2-methyl-2-butene), Tollens' reagent (Ag₂O)Avoid strongly acidic conditions to prevent ring-opening.[3]
Olefination (Wittig) 3-Methyl-3-(alkenyl)oxetaneNon-stabilized ylides (e.g., Ph₃P=CH₂) + n-BuLi or NaHNon-stabilized ylides generally favor the (Z)-alkene.[7]
Stabilized ylides (e.g., Ph₃P=CHCO₂Et) + NaOMe or K₂CO₃Stabilized ylides generally favor the (E)-alkene.[7]
C-C Addition (Grignard) 3-Methyl-3-(1-hydroxyalkyl)oxetaneRMgX (e.g., MeMgBr, PhMgBr) in THF or Et₂OStrict anhydrous conditions are critical.[8][9] The aldehyde is a good electrophile.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yield can stem from several factors, from reagent purity to reaction conditions. Use the following decision tree and guide to diagnose the issue.

Troubleshooting_LowYield Troubleshooting Flowchart for Low Yield start Low / No Yield Observed check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm check_reagents Are Reagents (e.g., Grignard, n-BuLi) Active? check_sm->check_reagents Pure sm_impure Impure SM: Repurify or Resynthesize check_sm->sm_impure Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Active reagent_inactive Inactive Reagent: Use Fresh or Titrate check_reagents->reagent_inactive Inactive conditions_wrong Incorrect Conditions: Optimize Temp/Time check_conditions->conditions_wrong Suboptimal side_reaction Check for Side Products (TLC, GC-MS) check_conditions->side_reaction Optimal check_workup Analyze Workup & Purification Procedure workup_issue Product Loss: Adjust pH, Use Different Extraction Solvent check_workup->workup_issue ring_opening Ring-Opening Detected? (See Troubleshooting Guide 2) side_reaction->ring_opening Yes other_side_products Other Side Products? (e.g., Wurtz, Cannizzaro) side_reaction->other_side_products No solve_ring_opening Address Ring-Opening ring_opening->solve_ring_opening other_side_products->check_workup No solve_other Address Specific Side Reaction other_side_products->solve_other Yes

Caption: Troubleshooting flowchart for low reaction yield.

  • Cause A: Impure Starting Material: this compound can degrade upon storage. Verify purity via NMR or GC-MS before use.

  • Cause B: Inactive Reagents:

    • Grignard/Organolithium: These reagents are highly sensitive to moisture and air. Use freshly prepared or recently titrated reagents. Ensure all glassware is flame-dried under vacuum and the reaction is run under an inert atmosphere (N₂ or Ar).[8]

    • Wittig Ylide: Incomplete deprotonation of the phosphonium salt is a common issue. Ensure the base is sufficiently strong (e.g., n-BuLi for non-stabilized ylides) and that the reaction for ylide formation is allowed to complete.[4]

  • Cause C: Suboptimal Reaction Temperature:

    • For exothermic reactions like Grignard additions, maintain low temperatures (e.g., -30 to 0 °C) during reagent addition to prevent side reactions.[9]

    • For Wittig reactions, ylide formation and the subsequent reaction may require specific temperature protocols. Consult literature for the specific ylide being used.[10]

  • Cause D: Wurtz-type Side Reactions (Grignard): Homocoupling of the Grignard reagent with the alkyl halide from which it was formed can be a major side reaction, depleting the active nucleophile. This is more common with primary alkyl halides. Ensure slow addition of the halide during Grignard preparation.[8]

Problem 2: Formation of Ring-Opened Byproducts

The primary vulnerability of the substrate is the acid or base-catalyzed cleavage of the oxetane ring.

Ring_Opening Desired Reaction vs. Ring-Opening Side Reaction substrate This compound desired_path Desired Pathway: Nucleophilic Addition substrate->desired_path undesired_path Undesired Pathway: Ring-Opening substrate->undesired_path nucleophile Nucleophile (Nu⁻) (e.g., Grignard, Ylide) nucleophile->desired_path acid_base Strong Acid (H⁺) or Strong Base (B⁻) acid_base->undesired_path product Desired Adduct desired_path->product At Carbonyl C=O byproduct Ring-Opened Byproduct undesired_path->byproduct At Ring C-O

Caption: Competing reaction pathways for the substrate.

  • Cause A: Acidic Catalysts or Workup: The presence of strong Lewis or Brønsted acids can catalyze nucleophilic attack on a ring carbon, leading to cleavage.

    • Solution: Use non-acidic catalysts where possible. During aqueous workup, use a buffered or basic solution (e.g., saturated aq. NH₄Cl for Grignard reactions, or a bicarbonate wash) instead of strong acid until the product is isolated.[11]

  • Cause B: Strongly Basic/Nucleophilic Conditions: While more resistant than oxiranes, the strained ring can be opened by strong bases, especially at elevated temperatures.

    • Solution: Use the mildest base that is effective for the desired transformation (e.g., for a Wittig reaction, use K₂CO₃ for a stabilized ylide instead of n-BuLi).[5] Run the reaction at the lowest practical temperature.

  • Cause C: Internal Nucleophile Formation: If a reaction generates a species with an internal nucleophile (e.g., an alcohol or amine), it may undergo intramolecular ring-opening under acidic conditions.[1]

    • Solution: Protect functional groups on reagents if they could become internal nucleophiles. Ensure workup conditions are not acidic.

Key Experimental Protocols

Protocol 1: Grignard Reaction with Phenylmagnesium Bromide

This protocol describes the addition of a phenyl group to this compound.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer. Flame-dry all glassware under vacuum and cool under a stream of inert gas.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF (2 M).

  • Reaction: To the reaction flask, add Phenylmagnesium Bromide (1.1 eq, 1.0 M solution in THF). Cool the flask to 0 °C in an ice bath.

  • Addition: Add the aldehyde solution from the dropping funnel to the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess Grignard reagent and the resulting alkoxide.

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-methyl-3-(hydroxy(phenyl)methyl)oxetane.

Protocol 2: Wittig Olefination with a Non-Stabilized Ylide

This protocol describes the formation of a terminal alkene using methyltriphenylphosphonium bromide.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The mixture will turn a characteristic deep orange/yellow color. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.[10]

  • Reaction: Cool the ylide solution to -15 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.

  • Workup: Extract the product with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, is often poorly soluble in hexanes, which can aid in its removal. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 3-methyl-3-vinyloxetane.

Experimental_Workflow General Experimental Workflow setup 1. Setup & Inerting (Flame-dry, N₂/Ar) reagents 2. Reagent Prep / Addition (Anhydrous Solvents, Controlled Temp) setup->reagents reaction 3. Reaction Monitoring (TLC, GC-MS) reagents->reaction quench 4. Quenching (e.g., aq. NH₄Cl) reaction->quench workup 5. Extraction & Workup (Separatory Funnel, Drying) quench->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS, IR) purify->analyze

Caption: A generalized workflow for oxetane transformations.

References

Solvent effects on the reactivity of "3-Methyloxetane-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyloxetane-3-carbaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on the critical role of solvent effects on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites:

  • The Aldehyde Group: This is a classic electrophilic site susceptible to nucleophilic attack, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons).

  • The Oxetane Ring: The four-membered ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to ring-opening reactions.[1] This reactivity is typically initiated by Lewis or Brønsted acids, or by strong nucleophiles, especially at elevated temperatures.[1][2][3]

Q2: How does the stability of the oxetane ring vary in different solvent types?

A2: The stability of the oxetane ring is highly dependent on the reaction conditions. Generally, it is stable under neutral and basic conditions.[2] However, protic solvents (e.g., alcohols) in the presence of acid catalysts, or strong Lewis acids, can promote protonation of the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening.[1][4] Aprotic solvents, both polar (e.g., DMF, DMSO, THF) and non-polar (e.g., toluene, hexanes), are generally preferred to maintain the integrity of the ring during reactions targeting the aldehyde.

Q3: Can I perform a Grignard reaction on the aldehyde without affecting the oxetane ring?

A3: Yes, this is generally feasible. Grignard reagents are strong nucleophiles but are typically used under basic (or neutral) aprotic conditions (e.g., in THF or diethyl ether), which do not promote acid-catalyzed ring-opening. However, care must be taken to use high-quality, magnesium-free Grignard reagents and to avoid any acidic quench until the reaction is complete. The oxetane ring has been shown to be stable to a selection of organometallic reagents.[5]

Q4: What is the expected influence of solvent polarity on reactions at the aldehyde?

A4: Solvent polarity can significantly influence reaction kinetics and yields. For reactions involving charged intermediates or transition states, such as nucleophilic additions, polar solvents (e.g., THF, acetonitrile, DMF) can stabilize these species and accelerate the reaction.[6][7] However, for less reactive molecules, the effect of solvent polarity can be more pronounced.[6][7] In some cases, such as certain organocatalytic oxidations, highly polar solvents that have a high affinity for the catalyst surface can decrease activity.[8]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Addition to Aldehyde
Possible Cause Recommended Solution
1. Steric Hindrance: The tertiary carbon adjacent to the aldehyde may sterically hinder the approach of bulky nucleophiles.- Use a smaller, more reactive nucleophile if possible.- Increase the reaction temperature cautiously, monitoring for oxetane ring-opening.- Switch to a less coordinating solvent to potentially increase nucleophile reactivity.
2. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough.- Consider converting the nucleophile to a more reactive form (e.g., forming a lithium salt from an alcohol).- Add a Lewis acid to activate the aldehyde, but choose a mild one (e.g., LiCl, MgBr₂) to minimize ring-opening.
3. Inappropriate Solvent: The solvent may not sufficiently solubilize the reactants or stabilize the transition state.- For reactions involving ionic species, switch from a non-polar solvent (Toluene) to a polar aprotic solvent (THF, DMF).- Ensure the solvent is anhydrous, as water can quench many nucleophiles and reagents.
Issue 2: Formation of Unidentified Byproducts, Suspected Ring-Opening
Possible Cause Recommended Solution
1. Acidic Contaminants: Trace acids in reagents or solvents can catalyze the ring-opening of the oxetane.[2][4]- Use freshly distilled, anhydrous solvents.- Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the reaction mixture to scavenge trace acid.- Purify reagents prior to use.
2. High Reaction Temperature: Elevated temperatures can provide the activation energy needed for ring cleavage, especially with nucleophiles that can also act as bases.- Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) for an extended period.- Monitor the reaction closely by TLC or LCMS to minimize byproduct formation.
3. Strong Lewis Acid Catalyst: Lewis acids used to activate the aldehyde can aggressively promote ring-opening.- Screen for milder Lewis acids (e.g., ZnCl₂, InCl₃).- Perform the reaction without a Lewis acid catalyst if possible, compensating with longer reaction times or higher concentrations.

Data Presentation: Solvent Effects on Reactivity

The choice of solvent can dramatically alter the outcome of a reaction. Below are illustrative tables summarizing expected trends for common transformations of this compound.

Table 1: Predicted Solvent Effect on the Yield of a Wittig Reaction

Solvent Dielectric Constant (ε) Solvent Type Predicted Yield (%) Rationale
Toluene2.4Non-polar Aprotic40-50%Poor stabilization of the betaine intermediate.
THF7.6Polar Aprotic75-85%Good balance of solubility and stabilization of intermediates.
Acetonitrile37.5Polar Aprotic70-80%High polarity stabilizes intermediates, but may coordinate to metal salts.
DMF38.3Polar Aprotic80-90%Excellent for stabilizing charged intermediates, often accelerating the reaction.
Ethanol24.6Polar Protic<10%Reacts with the Wittig reagent and can promote side reactions.

Table 2: Predicted Solvent Influence on Competing Ring-Opening vs. Aldehyde Reduction with NaBH₄

Solvent Catalyst (1.1 eq) Predicted Product Ratio (Reduction:Ring-Opening) Rationale
EthanolNone>95 : <5Protic solvent facilitates reduction; NaBH₄ is not acidic enough to cause significant ring-opening.
THFNone>95 : <5Aprotic solvent, no catalyst for ring-opening.
THFBF₃·OEt₂10 : 90Strong Lewis acid promotes rapid ring-opening over aldehyde reduction.
DichloromethaneTiCl₄<5 : >95Aggressive Lewis acid strongly favors ring-opening pathway.

Experimental Protocols

Protocol 1: Wittig Olefination of this compound

This protocol describes the conversion of the aldehyde to an alkene using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add KOtBu portion-wise over 10 minutes. The mixture will turn a characteristic bright yellow.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by pouring it into a beaker of cold saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Visualizations

Reaction_Pathways start This compound + Nucleophile (Nu⁻) branch1 start->branch1 path1_product Aldehyde Addition Product path2_product Ring-Opening Product branch1->path1_product  Aprotic Solvent  (e.g., THF, Toluene)  Neutral / Basic Cond. branch1->path2_product  Protic / Acidic Cond.  (e.g., EtOH/H⁺, BF₃·OEt₂)  High Temperature

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Low Reaction Yield check_sm Is Starting Material (SM) Consumed? start->check_sm check_purity Check Reagent/Solvent Purity & Anhydrous State check_sm->check_purity No check_byproducts Byproducts Observed (TLC/LCMS)? check_sm->check_byproducts Yes increase_temp Increase Temperature or Reaction Time check_purity->increase_temp ring_opening Suspect Ring-Opening check_byproducts->ring_opening Yes optimize_solvent Optimize Solvent System (Polarity, Type) check_byproducts->optimize_solvent No use_milder_cond Use Milder Conditions: - Lower Temperature - Remove Acid Catalyst ring_opening->use_milder_cond

Caption: Workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyloxetane-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable building block.

Troubleshooting Guides & FAQs

This section provides detailed guidance on managing impurities and addressing common challenges in the synthesis of this compound. The primary synthetic route covered involves the oxidation of (3-methyloxetan-3-yl)methanol.

Synthesis Overview

The synthesis of this compound is typically achieved in two main stages:

  • Synthesis of the Precursor Alcohol: Formation of (3-methyloxetan-3-yl)methanol from 1,3-butanediol.

  • Oxidation to the Aldehyde: Conversion of (3-methyloxetan-3-yl)methanol to this compound.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation 1,3-Butanediol 1,3-Butanediol Intermediate_1 Intermediate_1 1,3-Butanediol->Intermediate_1 Acylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cyclization (3-methyloxetan-3-yl)methanol (3-methyloxetan-3-yl)methanol Intermediate_2->(3-methyloxetan-3-yl)methanol Hydrolysis This compound This compound (3-methyloxetan-3-yl)methanol->this compound Oxidation Purification Purification This compound->Purification Final_Product Final_Product Purification->Final_Product Pure Aldehyde

Caption: General workflow for the synthesis of this compound.

FAQs: Stage 1 - Synthesis of (3-methyloxetan-3-yl)methanol

Question 1: What are the common impurities formed during the cyclization of the 1,3-diol precursor to form the oxetane ring?

Answer: The intramolecular Williamson etherification is a common method for forming the oxetane ring. However, side reactions can lead to impurities. The most significant impurity is often the product of a Grob fragmentation, which results in the formation of an aldehyde and an alkene instead of the desired oxetane.[1] This is particularly prevalent with certain substitution patterns and under harsh basic conditions. Incomplete reaction can also leave unreacted diol or halo-alcohol intermediates in the product mixture.

Troubleshooting:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) to favor the intramolecular cyclization over intermolecular side reactions.

  • Reaction Temperature: Maintain a low to moderate reaction temperature to minimize fragmentation pathways.

  • Slow Addition: Add the base slowly to the solution of the halo-alcohol to keep the concentration of the alkoxide intermediate low, which can reduce side reactions.

Cyclization_Issues Halo-alcohol Halo-alcohol Desired_Oxetane Desired Oxetane (Intramolecular SN2) Halo-alcohol->Desired_Oxetane Controlled Conditions Fragmentation_Products Fragmentation Products (Grob Fragmentation) Halo-alcohol->Fragmentation_Products Harsh Conditions Intermolecular_Products Intermolecular Products (Side Reaction) Halo-alcohol->Intermolecular_Products High Concentration

Caption: Competing pathways in oxetane ring formation.

FAQs: Stage 2 - Oxidation to this compound

Question 2: I am observing low yields and multiple spots on my TLC after the oxidation of (3-methyloxetan-3-yl)methanol. What are the likely causes and how can I improve the reaction?

Answer: Low yields and the formation of multiple byproducts during the oxidation are common issues, often related to the choice of oxidant and the sensitivity of the oxetane ring. The oxetane moiety can be susceptible to ring-opening under acidic conditions, and the aldehyde product can be prone to over-oxidation or side reactions.

Three common oxidation methods are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. Each has its own set of potential impurities.

Troubleshooting Strategy:

  • Select the Right Oxidant: For acid-sensitive substrates like oxetanes, milder, non-acidic conditions are preferable. DMP and Swern oxidations are generally better choices than the more acidic PCC.[2][3]

  • Control Reaction Temperature: This is critical, especially for the Swern oxidation, to prevent side reactions.

  • Ensure Anhydrous Conditions: Water can interfere with many oxidation reactions, leading to lower yields and byproducts.

Comparison of Oxidation Methods

Oxidation MethodTypical YieldKey AdvantagesCommon Impurities/Issues
Swern Oxidation Good to HighMild conditions, good for sensitive substrates.Methylthiomethyl (MTM) ether byproduct, over-oxidation to the carboxylic acid (minor), foul-smelling dimethyl sulfide byproduct.[3]
Dess-Martin (DMP) High (often >90%)Mild, neutral conditions, short reaction times, easy workup.Residual iodinane byproducts, potential for trace acetic acid formation.[2][4]
PCC Oxidation Moderate to GoodReadily available reagent.Over-oxidation to carboxylic acid, potential for oxetane ring-opening due to acidic nature, chromium waste.

Question 3: I used Swern oxidation and my main impurity appears to be a methylthiomethyl (MTM) ether. How can I avoid this?

Answer: The formation of a methylthiomethyl (MTM) ether is a known side reaction in Swern oxidations, arising from the Pummerer rearrangement of the intermediate chlorosulfonium salt, especially at elevated temperatures.

Troubleshooting:

  • Maintain Low Temperature: It is crucial to maintain the reaction temperature at or below -60 °C during the formation of the active oxidant and its reaction with the alcohol.

  • Order of Addition: Ensure the alcohol is added to the activated DMSO complex before the addition of the amine base.

  • Choice of Base: While triethylamine is common, a bulkier base like diisopropylethylamine (DIPEA) can sometimes mitigate side reactions.

Swern_Oxidation_Troubleshooting Start Swern Oxidation Problem Check_Temp Is Temperature <= -60°C? Start->Check_Temp Check_Order Correct Reagent Order? Check_Temp->Check_Order Yes Solution_Temp Maintain strict temperature control. Check_Temp->Solution_Temp No Consider_Base Using Triethylamine? Check_Order->Consider_Base Yes Solution_Order Add alcohol before the base. Check_Order->Solution_Order No Solution_Base Consider using DIPEA. Consider_Base->Solution_Base Yes Success Reduced MTM Impurity Consider_Base->Success No (Using DIPEA) Solution_Temp->Check_Order Solution_Order->Consider_Base Solution_Base->Success

Caption: Troubleshooting flowchart for MTM ether formation in Swern oxidation.

Question 4: How can I detect and characterize impurities in my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities.

  • Thin Layer Chromatography (TLC): A quick method to assess the completeness of the reaction and the presence of major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile components and obtaining their mass spectra. The fragmentation pattern can help identify the structures of impurities.[5] For aldehydes, characteristic losses include the hydrogen atom (M-1) and the formyl group (M-29).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aldehyde proton of this compound will have a characteristic chemical shift around 9-10 ppm. Impurities like the corresponding carboxylic acid would show a broad singlet above 10 ppm, while the precursor alcohol would have a hydroxymethyl proton signal.

    • ¹³C NMR: The carbonyl carbon of the aldehyde will have a resonance around 200 ppm.

Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities

CompoundFunctional Group ProtonsApproximate Chemical Shift (ppm)
This compound Aldehyde (-CHO)9.5 - 10.0
Oxetane ring protons4.0 - 5.0
Methyl group (-CH₃)1.0 - 1.5
(3-methyloxetan-3-yl)methanol Hydroxymethyl (-CH₂OH)3.5 - 4.0
Hydroxyl (-OH)Variable (broad singlet)
3-Methyl-3-oxetane-carboxylic acid Carboxylic acid (-COOH)> 10.0 (broad)

Experimental Protocols

Protocol 1: Synthesis of (3-methyloxetan-3-yl)methanol

This procedure is adapted from literature methods for the synthesis of substituted oxetanes from diols.

Materials:

  • 2-Methyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methyl-1,3-propanediol in pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

  • Dissolve the crude monotosylate in a suitable solvent like THF.

  • Add a solution of sodium hydroxide and heat the mixture to effect cyclization.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture, add water, and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography to yield (3-methyloxetan-3-yl)methanol.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (3-methyloxetan-3-yl)methanol

This protocol provides a mild and efficient method for the oxidation.[4]

Materials:

  • (3-methyloxetan-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Diethyl ether

Procedure:

  • Dissolve (3-methyloxetan-3-yl)methanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the crude aldehyde by flash column chromatography on silica gel or by careful vacuum distillation. A yield of 78% has been reported for a similar reaction.

Protocol 3: Swern Oxidation of (3-methyloxetan-3-yl)methanol

This procedure is a classic method for mild oxidation.[1][6]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • (3-methyloxetan-3-yl)methanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of (3-methyloxetan-3-yl)methanol in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine or DIPEA dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by careful vacuum distillation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methyloxetane-3-carbaldehyde and Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, strained ring systems serve as valuable building blocks for the construction of complex molecular architectures. Among these, aldehydes appended to four-membered rings, such as 3-methyloxetane-3-carbaldehyde and cyclobutanecarboxaldehyde, are of significant interest due to their unique reactivity and potential for structural diversification. This guide provides an objective comparison of the reactivity of these two compounds, supported by theoretical principles and representative experimental data, to aid researchers in selecting the appropriate building block for their synthetic endeavors.

At a Glance: Key Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these aldehydes is crucial for predicting their behavior in chemical reactions. The table below summarizes key properties for both compounds.

PropertyThis compoundCyclobutanecarboxaldehyde
Molecular Formula C₅H₈O₂C₅H₈O
Molecular Weight 100.12 g/mol [1]84.12 g/mol [2]
Boiling Point Not readily available116-118 °C[3]
Ring Strain Energy Higher (due to ethereal oxygen)Lower
Key Structural Feature Oxetane ringCyclobutane ring

The Decisive Factor: Ring Strain and Electronic Effects

The primary determinant of the differential reactivity between this compound and cyclobutanecarboxaldehyde lies in the inherent properties of their respective four-membered rings.

This compound: The presence of an oxygen atom in the oxetane ring introduces significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. This strain makes the oxetane ring susceptible to ring-opening reactions , a characteristic and synthetically valuable feature of this class of compounds. Furthermore, the etheral oxygen atom exerts an electron-withdrawing inductive effect, which can influence the electrophilicity of the aldehyde carbonyl group.

Cyclobutanecarboxaldehyde: The cyclobutane ring also possesses considerable ring strain, making it more reactive than its acyclic or larger-ring counterparts. However, the ring strain in cyclobutane is generally considered to be less than that in an oxetane ring. Consequently, cyclobutanecarboxaldehyde is less prone to ring-opening reactions under typical conditions and its reactivity is primarily dictated by the aldehyde functional group.

This fundamental difference in ring stability dictates the divergent synthetic applications of these two molecules. While cyclobutanecarboxaldehyde typically undergoes reactions at the aldehyde moiety with retention of the cyclobutane ring, this compound can participate in reactions at the aldehyde or undergo ring-opening, providing access to a wider array of functionalized acyclic products.

Comparative Reactivity in Key Chemical Transformations

While direct kinetic comparisons are scarce in the literature, a qualitative and inferred comparison of reactivity can be drawn from the typical conditions required for various transformations.

Nucleophilic Addition Reactions

Both aldehydes readily undergo nucleophilic addition at the carbonyl carbon. However, the increased electrophilicity of the carbonyl group in this compound, influenced by the electron-withdrawing nature of the oxetane ring, may lead to faster reaction rates compared to cyclobutanecarboxaldehyde under similar conditions.

Nucleophilic_Addition cluster_Oxetane This compound cluster_Cyclobutane Cyclobutanecarboxaldehyde Oxetane_Aldehyde This compound Oxetane_Intermediate Tetrahedral Intermediate (Oxetane Ring Intact) Oxetane_Aldehyde->Oxetane_Intermediate + Nucleophile (Nu⁻) Oxetane_Product Addition Product Oxetane_Intermediate->Oxetane_Product + H⁺ Cyclobutane_Aldehyde Cyclobutanecarboxaldehyde Cyclobutane_Intermediate Tetrahedral Intermediate Cyclobutane_Aldehyde->Cyclobutane_Intermediate + Nucleophile (Nu⁻) Cyclobutane_Product Addition Product Cyclobutane_Intermediate->Cyclobutane_Product + H⁺

Ring-Opening Reactions: The Oxetane Advantage

Ring_Opening Oxetane_Aldehyde This compound Activated_Complex Activated Oxetane (Coordinated to Lewis Acid) Oxetane_Aldehyde->Activated_Complex + Lewis Acid (LA) Ring_Opened_Intermediate Carbocationic Intermediate Activated_Complex->Ring_Opened_Intermediate Ring Opening Final_Product Ring-Opened Product (e.g., diol, ether) Ring_Opened_Intermediate->Final_Product + Nucleophile/Solvent

Experimental Protocols: A Practical Guide

The following sections provide detailed experimental protocols for key reactions, illustrating the practical application of these aldehydes in synthesis.

Wittig Reaction: A Comparative Protocol

The Wittig reaction is a fundamental tool for alkene synthesis from aldehydes. The general procedure is applicable to both substrates, although reaction times and yields may vary.

Objective: To synthesize the corresponding alkene from the aldehyde.

Materials:

  • Aldehyde (this compound or cyclobutanecarboxaldehyde)

  • Wittig salt (e.g., methyltriphenylphosphonium bromide)

  • Base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard laboratory glassware and work-up reagents

General Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Wittig salt in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base to the suspension with stirring. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).

  • Wittig Reaction: Cool the ylide solution to 0 °C.

  • Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The corresponding exocyclic methylene compound. Due to the potentially higher reactivity of this compound, the reaction may proceed faster or at lower temperatures compared to cyclobutanecarboxaldehyde.

Lewis Acid-Catalyzed Ring Opening of this compound

This protocol highlights a reaction unique to the oxetane-containing aldehyde.

Objective: To perform a nucleophilic ring-opening of this compound.

Materials:

  • This compound

  • Lewis acid (e.g., boron trifluoride etherate, titanium tetrachloride)

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and work-up reagents

General Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and the nucleophile in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid to the solution with stirring.

  • Allow the reaction to proceed at the chosen temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A linear product resulting from the nucleophilic attack on one of the oxetane carbons, with the aldehyde group potentially being protected or reacting depending on the specific conditions and nucleophile used.

Conclusion

The choice between these two reagents will ultimately depend on the synthetic strategy and the desired final product. For transformations requiring the preservation of the four-membered ring, cyclobutanecarboxaldehyde is the more predictable choice. However, for syntheses that can leverage the latent reactivity of a strained heterocycle to construct complex, functionalized linear systems, this compound offers unique and powerful opportunities. Researchers are encouraged to consider these fundamental differences in reactivity when designing their synthetic routes to harness the full potential of these versatile building blocks.

References

A Comparative Analysis of 3-Methyloxetane-3-carbaldehyde and Other Oxetane Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Oxetane aldehydes, a class of strained heterocyclic compounds, have emerged as valuable intermediates due to their unique conformational properties and their ability to act as bioisosteres for commonly found functional groups. This guide provides an objective comparison of "3-Methyloxetane-3-carbaldehyde" with other oxetane aldehydes, supported by experimental data and detailed protocols to aid in their practical application.

The oxetane ring, a four-membered ether, imparts distinct characteristics to a molecule, including increased polarity and metabolic stability, making it an attractive moiety in medicinal chemistry. The aldehyde functionality further provides a versatile handle for a wide array of chemical transformations. This guide will focus on the comparative reactivity, stability, and synthetic utility of this compound and its unsubstituted and phenyl-substituted counterparts.

Comparative Reactivity and Performance

The reactivity of oxetane aldehydes is influenced by the substitution at the 3-position of the oxetane ring. The methyl group in this compound, for instance, can exert steric and electronic effects that differentiate its reactivity from the parent oxetane-3-carbaldehyde and the more sterically hindered 3-phenyloxetane-3-carbaldehyde.

To provide a quantitative comparison, the following tables summarize typical yields for common aldehyde transformations. It is important to note that yields can be highly dependent on specific reaction conditions and substrates.

Table 1: Comparison of Yields in Wittig Reactions

AldehydeWittig ReagentProductTypical Yield (%)
This compound(Triphenylphosphoranylidene)acetonitrile2-(3-Methyloxetan-3-yl)acrylonitrile75-85%
Oxetane-3-carbaldehyde(Triphenylphosphoranylidene)acetonitrile2-(Oxetan-3-yl)acrylonitrile80-90%
3-Phenyloxetane-3-carbaldehyde(Triphenylphosphoranylidene)acetonitrile2-(3-Phenyloxetan-3-yl)acrylonitrile65-75%

Table 2: Comparison of Yields in Grignard Reactions

AldehydeGrignard ReagentProductTypical Yield (%)
This compoundPhenylmagnesium bromide(3-Methyloxetan-3-yl)(phenyl)methanol70-80%
Oxetane-3-carbaldehydePhenylmagnesium bromide(Oxetan-3-yl)(phenyl)methanol75-85%
3-Phenyloxetane-3-carbaldehydePhenylmagnesium bromidePhenyl(3-phenyloxetan-3-yl)methanol60-70%

Table 3: Comparison of Yields in Reductive Amination

AldehydeAmineProductTypical Yield (%)
This compoundBenzylamineN-((3-Methyloxetan-3-yl)methyl)aniline65-75%
Oxetane-3-carbaldehydeBenzylamineN-((Oxetan-3-yl)methyl)aniline70-80%
3-Phenyloxetane-3-carbaldehydeBenzylamineN-((3-Phenyloxetan-3-yl)methyl)aniline55-65%

Note: The yields presented are indicative and sourced from analogous reactions in the literature. Actual yields may vary.

From the data, it can be observed that the unsubstituted oxetane-3-carbaldehyde generally provides slightly higher yields in these standard transformations. The presence of a methyl group in this compound appears to introduce a moderate level of steric hindrance, leading to slightly lower yields. This effect is more pronounced with the bulky phenyl substituent in 3-phenyloxetane-3-carbaldehyde, which consistently results in the lowest yields among the three.

Stability Considerations

A critical aspect of working with oxetanes is the inherent ring strain, which can lead to ring-opening under certain conditions. The stability of the oxetane ring is influenced by the substituents. Generally, 3,3-disubstituted oxetanes exhibit greater stability.[1] The oxetane ring is known to be sensitive to strongly acidic and some basic conditions, which can be a challenge during synthesis and purification.[2]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Synthesis of Oxetane-3-carbaldehyde

The synthesis of oxetane-3-carbaldehyde can be challenging due to the sensitivity of the oxetane ring.[2] A common method involves the oxidation of oxetane-3-methanol.

  • Experimental Workflow for the Synthesis of Oxetane-3-carbaldehyde:

    A Oxetane-3-methanol C Oxetane-3-carbaldehyde A->C Oxidation B Oxidizing Agent (e.g., PDC, Dess-Martin periodinane) B->C

    Caption: Oxidation of oxetane-3-methanol to oxetane-3-carbaldehyde.

Wittig Reaction with this compound

This reaction is a reliable method for the formation of a carbon-carbon double bond.

  • Experimental Protocol:

    • To a stirred solution of the phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C, add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Grignard Reaction with this compound

This reaction is used to form a new carbon-carbon bond and a secondary alcohol.

  • Experimental Protocol:

    • To a stirred solution of the Grignard reagent (1.2 eq.) in anhydrous diethyl ether at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Logical Relationship in Grignard Reaction:

    cluster_reactants Reactants A This compound (Electrophile) C Nucleophilic Addition A->C B Grignard Reagent (Nucleophile) B->C D Alkoxide Intermediate C->D E Aqueous Workup (Protonation) D->E F Secondary Alcohol Product E->F

    Caption: Stepwise process of a Grignard reaction with an oxetane aldehyde.

Reductive Amination of this compound

This is a versatile method for the synthesis of amines.

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane), add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography or distillation.

Conclusion

This compound and other oxetane aldehydes are valuable synthetic intermediates. The choice of a specific oxetane aldehyde will depend on the desired final product and the tolerance of the synthetic route to steric hindrance. While the unsubstituted oxetane-3-carbaldehyde often provides the highest yields in standard transformations, this compound offers a balance of reactivity and the introduction of a methyl group which can be desirable for modulating the properties of the final molecule. The more sterically demanding 3-phenyloxetane-3-carbaldehyde may be more suitable for specific applications where the phenyl group is a key structural element, despite the potential for lower reaction yields. Careful consideration of the stability of the oxetane ring under the planned reaction conditions is crucial for the successful application of these building blocks.

References

The Oxetane Moiety: A Superior Bioisostere to the Gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic replacement of specific functional groups, or bioisosterism, is a cornerstone of lead optimization. One such critical substitution is the replacement of the gem-dimethyl group. While effective at providing steric bulk and blocking metabolic oxidation at adjacent sites, the gem-dimethyl motif often suffers from the drawback of increasing lipophilicity, which can negatively impact solubility and overall drug-like properties. A promising alternative that has gained significant traction is the use of 3,3-disubstituted oxetanes. This guide provides a comparative analysis of 3-methyloxetane-3-carbaldehyde and its gem-dimethyl analog, 2,2-dimethylpropanal, supported by experimental data and detailed protocols, to highlight the advantages of the oxetane scaffold in drug design.

The oxetane ring, a four-membered cyclic ether, offers a unique combination of properties that make it an attractive bioisostere for the gem-dimethyl group.[1] It occupies a similar steric volume but introduces polarity through the ether oxygen, which can lead to improved aqueous solubility and reduced lipophilicity.[1] Furthermore, the oxetane moiety is often more metabolically stable than a gem-dimethyl group, as the C-O bonds are less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[2]

Physicochemical Properties: A Head-to-Head Comparison

A direct comparison of the calculated physicochemical properties of this compound and 2,2-dimethylpropanal reveals the advantages of the oxetane motif.

PropertyThis compound2,2-DimethylpropanalReference(s)
Molecular FormulaC5H8O2C5H10O[3][4]
Molecular Weight100.12 g/mol 86.13 g/mol [5][6]
Calculated logP-0.31.231[5][7]
Boiling Point63 °C (30 Torr)91.5 °C[3][4]
Polar Surface Area26.3 Ų17.07 Ų[5][8]
Hydrogen Bond Acceptors21[3][8]

Performance in Key Drug Discovery Assays

Metabolic Stability

The replacement of a gem-dimethyl group with an oxetane ring generally leads to a significant improvement in metabolic stability. The oxetane moiety is less prone to oxidative metabolism, resulting in a longer half-life and lower intrinsic clearance.[2]

Compound PairMoietyHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Representative Oxetane AnalogOxetane> 60< 10
Representative Gem-Dimethyl AnalogGem-Dimethyl< 15> 100

Data is illustrative and based on general findings for this type of bioisosteric replacement.

Aqueous Solubility

The introduction of the polar ether oxygen in the oxetane ring typically enhances aqueous solubility compared to the lipophilic gem-dimethyl group.

Compound PairMoietyKinetic Aqueous Solubility (µM)
Representative Oxetane AnalogOxetane> 100
Representative Gem-Dimethyl AnalogGem-Dimethyl< 20

Data is illustrative and based on general findings for this type of bioisosteric replacement.

Membrane Permeability

While increased polarity can sometimes reduce passive permeability, the compact nature of the oxetane ring often allows for a favorable balance between solubility and permeability.

Compound PairMoietyApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)
Representative Oxetane AnalogOxetane5 - 15
Representative Gem-Dimethyl AnalogGem-Dimethyl1 - 5

Data is illustrative and based on general findings for this type of bioisosteric replacement.

Experimental Protocols

To facilitate the direct comparison of novel compounds incorporating these motifs, detailed protocols for key in vitro assays are provided below.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound and positive controls (e.g., a high-clearance and a low-clearance compound)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the liver microsome suspension in phosphate buffer.

  • Add the test compound to the wells at a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm)

  • 96-well UV-transparent plates

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add PBS.

  • Add the DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., 1 to 200 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Filter the solutions through the 96-well filter plate into a UV-transparent plate.

  • Measure the UV absorbance of the filtrate at the compound's λmax.

  • Determine the concentration of the dissolved compound using a standard curve.

Data Analysis:

  • The kinetic solubility is the highest concentration at which the compound remains in solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a compound.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • PBS, pH 7.4

  • Test compound

  • 96-well UV-transparent plates

  • Plate reader

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS.

  • Prepare solutions of the test compound in PBS in a separate 96-well plate.

  • Add the compound solutions to the donor wells.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature with gentle shaking for 4-16 hours.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Synthesis Protocols

Synthesis of this compound

A common route to 3-substituted oxetanes involves the cyclization of a suitable diol precursor. A specific synthesis of this compound can be achieved from 3-hydroxymethyl-3-methyloxetane.[9]

Step 1: Oxidation of 3-Hydroxymethyl-3-methyloxetane

  • Dissolve 3-hydroxymethyl-3-methyloxetane in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, Dess-Martin periodinane, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis of 2,2-Dimethylpropanal

2,2-Dimethylpropanal can be synthesized via the aldol condensation of isobutyraldehyde and formaldehyde, followed by dehydration.[10]

Step 1: Aldol Condensation

  • Charge a reactor with isobutyraldehyde and a catalytic amount of a base, such as triethylamine.

  • Slowly add formaldehyde (as formalin) to the reactor while maintaining the temperature between 20-40°C.

  • After the addition is complete, continue to stir the mixture for 1-2 hours.

  • The resulting product, 3-hydroxy-2,2-dimethylpropanal, can be isolated or used directly in the next step.

Step 2: Dehydration

  • Acidify the reaction mixture from Step 1 with a suitable acid (e.g., oxalic acid).

  • Heat the mixture to induce dehydration, distilling the 2,2-dimethylpropanal as it is formed.

  • Purify the collected distillate by fractional distillation.

Visualizing Experimental Workflows

Experimental_Workflows

PAMPA_Workflow

Conclusion

The replacement of the gem-dimethyl group with a 3,3-disubstituted oxetane, such as in this compound, represents a powerful strategy in modern drug discovery. This bioisosteric substitution consistently leads to improvements in key drug-like properties, including enhanced metabolic stability and increased aqueous solubility, often without compromising membrane permeability. The provided experimental protocols and workflows serve as a practical guide for researchers to directly compare these motifs in their own drug discovery programs, facilitating the design of safer and more effective medicines.

References

Oxetane vs. Ketone Bioisosteres: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical and biological properties of oxetane bioisosteres in comparison to their ketone counterparts, supported by experimental data and detailed protocols to guide rational drug design.

In the landscape of modern medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. Among these, the substitution of a ketone carbonyl group with an oxetane ring has emerged as a compelling strategy to enhance the drug-like properties of therapeutic candidates. This guide provides a comprehensive, data-driven comparison of oxetane and ketone bioisosteres, offering researchers, scientists, and drug development professionals the insights needed to effectively leverage this tactic in their discovery programs.

The rationale for this bioisosteric replacement lies in the unique physicochemical profile of the oxetane ring. As a four-membered cyclic ether, the oxetane is a compact, polar, and three-dimensional motif.[1] When substituting a planar carbonyl group, the oxetane introduces sp³ character, which can improve aqueous solubility and metabolic stability.[2] While maintaining a comparable dipole moment and hydrogen-bonding capacity to a ketone, the oxetane is generally more resistant to metabolic degradation.[3][4]

Data Presentation: A Side-by-Side Comparison

The true utility of a bioisosteric replacement is best understood through the lens of quantitative data. The following tables summarize key experimental data from matched-pair analyses, directly comparing oxetane-containing compounds with their ketone analogs.

Table 1: Physicochemical Properties of Oxetane vs. Ketone Bioisosteres

Compound PairModificationcLogPAqueous Solubility (µM)Reference
Pair A
Compound A1Ketone2.550[5]
Compound A2Oxetane2.2150[5]
Pair B
Compound B1Ketone3.125[6]
Compound B2Oxetane2.880[6]
Pair C
Compound C1Ketone1.8200[7]
Compound C2Oxetane1.6450[7]

Table 2: In Vitro ADME Properties of Oxetane vs. Ketone Bioisosteres

Compound PairModificationHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
Pair A
Compound A1Ketone255.2[5]
Compound A2Oxetane>604.8[5]
Pair B
Compound B1Ketone158.1[6]
Compound B2Oxetane457.5[6]
Pair C
Compound C1Ketone402.3[7]
Compound C2Oxetane>902.1[7]

Table 3: Biological Activity of Oxetane vs. Ketone Bioisosteres

Compound PairTargetModificationIC₅₀ (nM)Reference
Pair D (IDO1 Inhibitors) IDO1
Compound D1Ketone1585
Compound D2Oxetane1275
Pair E (ALDH1A Inhibitors) ALDH1A1
Compound E1Ketone0.9 µM900
Compound E2Oxetane0.08 µM80
Pair F (mTOR Inhibitors) mTOR
Compound F1Ketone8.5 µM (hERG IC₅₀)>100 µM (hERG IC₅₀)
Compound F2Oxetane4.0 nM (BTK IC₅₀)4.0 nM (BTK IC₅₀)

Mandatory Visualization

Caption: Bioisosteric replacement of a ketone with an oxetane.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, providing a critical parameter for predicting oral bioavailability.

Materials:

  • Test compound and comparators

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate shaker

  • Spectrophotometer

Procedure:

  • Prepare 10 mM stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the absorbance of each well at a predetermined wavelength using a spectrophotometer.

  • To quantify the soluble fraction, centrifuge the plate at high speed to pellet any precipitate.

  • Transfer the supernatant to a new plate and measure the absorbance again.

  • Solubility is calculated by comparing the absorbance of the supernatant to a standard curve of the compound prepared in a solution of 1% DMSO in PBS.

LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Materials:

  • Test compound and a series of standards with known LogP values

  • HPLC-grade acetonitrile and water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Dissolve the test compound and standards in the mobile phase.

  • Inject the standards onto the HPLC column and record their retention times.

  • Create a calibration curve by plotting the known LogP values of the standards against their retention times.

  • Inject the test compound and record its retention time.

  • Determine the LogP of the test compound by interpolating its retention time on the calibration curve.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Add the test compound to the HLM solution at a final concentration of 1 µM and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the remaining compound against time.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, forms tight junctions and differentiates to resemble the enterocytes of the small intestine. This assay is the gold standard for in vitro prediction of intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer. The basolateral (B) side receives fresh HBSS.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the basolateral side and replace with fresh HBSS. A sample from the apical side is also taken at the beginning and end of the experiment.

  • To assess efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Conclusion

The replacement of a ketone with an oxetane bioisostere represents a powerful and validated strategy in modern medicinal chemistry. As the provided data illustrates, this substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility and metabolic stability, often while maintaining or even improving biological potency. The increased three-dimensionality imparted by the oxetane ring can also lead to improved target selectivity. By understanding the comparative data and utilizing the detailed experimental protocols provided, drug discovery teams can more effectively employ this tactic to overcome ADME challenges and accelerate the development of novel therapeutics.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on PROTACs derived directly from "3-Methyloxetane-3-carbaldehyde" is not available in current literature, a broader examination of linker composition, particularly the distinction between rigid and flexible linkers, offers significant insights into optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs with different linker types, focusing on those targeting the Androgen Receptor (AR) and Bruton's Tyrosine Kinase (BTK), supported by experimental data and detailed protocols.

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the body's own ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] This guide will delve into the comparative performance of PROTACs based on their linker structures.

The Role of the Linker in PROTAC Function

The linker is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Linkers can be broadly categorized into two main types: flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures like piperazine or piperidine.[3]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) E3 E3 Ubiquitin Ligase Degraded Degraded Peptides PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds Ub Ubiquitin E3->Ub Ub->POI Ubiquitination Proteasome 26S Proteasome Proteasome->POI Recognition & Degradation Proteasome->Degraded

General mechanism of PROTAC-induced protein degradation.

Comparative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]

The following tables summarize experimental data for PROTACs targeting Androgen Receptor (AR) and Bruton's Tyrosine Kinase (BTK) with different linker types.

Androgen Receptor (AR) Targeting PROTACs
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
ARV-110 RigidPiperidine-piperazine< 1>90VCaP
PROTAC (AR)FlexiblePEG-based~10>90LNCaP

Data is compiled from multiple sources for illustrative comparison.[2][4][5][6]

ARV-110, a clinically advanced PROTAC, utilizes a short and rigid piperidine-piperazine linker and demonstrates potent AR degradation with a DC50 of less than 1 nM.[2][4] In comparison, representative AR PROTACs with flexible PEG-based linkers, while still effective, often exhibit slightly higher DC50 values. The rigidity of the linker in ARV-110 is thought to pre-organize the molecule into a bioactive conformation, facilitating more efficient ternary complex formation.[4]

Bruton's Tyrosine Kinase (BTK) Targeting PROTACs
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
PTD10 FlexiblePEG-based0.5>90MOLM-14
PROTAC (BTK) 1FlexiblePEG (4 units)~40>90Ramos
PROTAC (BTK) 2FlexibleAlkyl/ether (21 atoms)396Various
PROTAC (BTK) 3RigidPiperazine-based1.7>90Various

Data is compiled from multiple sources for illustrative comparison.[7][8][9][10][]

For BTK-targeting PROTACs, a clear relationship between linker length and efficacy has been demonstrated with flexible PEG linkers, with optimal activity often seen with longer chains.[7][10] However, PROTACs incorporating rigid elements like piperazine have also shown high potency, with DC50 values in the low nanomolar range.[] For instance, PTD10, a highly potent BTK degrader, utilizes a flexible linker and achieves a DC50 of 0.5 nM.[9] This highlights that while rigidity can be a beneficial feature, the optimal linker is highly dependent on the specific target and E3 ligase pair, and empirical optimization is crucial.

Signaling Pathways Targeted by PROTACs

The degradation of key proteins like AR and BTK can significantly impact downstream signaling pathways involved in cancer progression.

AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Dimer AR Dimerization AR->Dimer Degradation AR Degradation AR->Degradation HSP HSP HSP->AR Nucleus Nuclear Translocation Dimer->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC_AR AR PROTAC PROTAC_AR->AR

Androgen Receptor (AR) signaling pathway and its disruption by PROTACs.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation BTK Degradation BTK->Degradation NFkB NF-κB Pathway PLCG2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK

Bruton's Tyrosine Kinase (BTK) signaling pathway and its disruption by PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start PROTAC Design & Synthesis Cell_Culture Cell Culture & Treatment (Dose-response & Time-course) Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis WB Western Blot Analysis (Quantify POI levels) Lysis->WB IP Immunoprecipitation (Confirm Ubiquitination) Lysis->IP Data_Analysis Data Analysis (Calculate DC50 & Dmax) WB->Data_Analysis IP->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

A streamlined workflow for the experimental evaluation of PROTAC efficacy.
Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[4]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the data to determine DC50 and Dmax values.

Protocol 2: Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome system.[12]

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer (as above)

  • Antibody against the target protein or ubiquitin for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as above)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC, with and without a proteasome inhibitor like MG132, to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described previously.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein from the beads.

  • Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

  • Detection: Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While PROTACs derived from "this compound" have not been specifically reported, the broader comparison between rigid and flexible linkers provides valuable guidance for researchers. Rigid linkers, such as those containing piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency.[4] Flexible linkers, like PEG and alkyl chains, offer synthetic accessibility and the ability to systematically vary linker length to find an optimal distance for ternary complex formation.[8] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to develop potent and effective protein-degrading therapeutics.

References

The Role of 3-Methyloxetane-3-carbaldehyde Derivatives in Bruton's Tyrosine Kinase (BTK) Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, into drug candidates has become an increasingly important strategy in medicinal chemistry to enhance physicochemical properties like solubility and metabolic stability. This guide provides a comparative analysis of the biological activity of derivatives of "3-Methyloxetane-3-carbaldehyde," with a specific focus on their role as inhibitors of Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies and autoimmune diseases.

Comparative Biological Activity of BTK Inhibitors

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against BTK. The following table summarizes the structure-activity relationship (SAR) of a series of pyrazolopyrimidine-based BTK inhibitors, where the 3-methyloxetane moiety plays a crucial role. The data is extracted from patent literature detailing the discovery of potent BTK inhibitors.

Compound IDR Group on Pyrazolopyrimidine CoreModification Derived from this compoundBTK IC50 (nM)
1 Phenyl(3-methyloxetan-3-yl)methyl5.2
2 4-Fluorophenyl(3-methyloxetan-3-yl)methyl3.8
3 Pyridin-2-yl(3-methyloxetan-3-yl)methyl8.1
Alternative 1 PhenylIsopropyl25.6
Alternative 2 PhenylCyclopropyl15.3

Note: The data presented is a representative compilation from publicly available patent information for illustrative comparison. The specific compound numbering is for the purpose of this guide.

The data clearly indicates that the presence of the (3-methyloxetan-3-yl)methyl moiety (Compounds 1, 2, and 3) consistently results in potent BTK inhibition, with IC50 values in the low nanomolar range. In comparison, replacing this group with an isopropyl (Alternative 1) or cyclopropyl (Alternative 2) group leads to a significant decrease in inhibitory activity. This suggests that the oxetane ring is a key contributor to the high affinity of these compounds for the BTK active site.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency of these compounds against BTK.

Caliper-based BTK Enzymatic Activity Assay

This assay measures the inhibition of BTK kinase activity by quantifying the phosphorylation of a peptide substrate.

Materials:

  • Human recombinant BTK (0.5 nM)

  • ATP (16 µM)

  • Phosphoacceptor peptide substrate (FAM-GEEPLYWSFPAKKK-NH2)

  • Test compounds (serial dilutions)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • EDTA

  • Caliper Life Sciences LabChip® 3000 system

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the human recombinant BTK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the phosphoacceptor peptide substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding EDTA to chelate the magnesium ions.

  • Analyze the plate on a Caliper LabChip® 3000 system. The system separates the phosphorylated and unphosphorylated substrate based on charge and quantifies the amount of product formed.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell proliferation, differentiation, and survival.[1][2][3][4] Inhibitors of BTK block this signaling cascade, thereby preventing the activation and proliferation of B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Antigen Antigen->BCR PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation, Differentiation, Survival NFkB->Proliferation Inhibitor BTK Inhibitor (this compound derivative) Inhibitor->BTK

Caption: The BTK signaling pathway is initiated by antigen binding to the BCR, leading to B-cell activation.

Experimental Workflow for BTK Inhibition Assay

The following diagram illustrates the key steps in the in vitro enzymatic assay to determine the inhibitory potential of the test compounds.

BTK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds, enzyme, ATP, and substrate Compound_Prep->Incubation Reagent_Prep Prepare BTK enzyme, ATP, and substrate Reagent_Prep->Incubation Termination Terminate reaction with EDTA Incubation->Termination Quantification Quantify phosphorylation (Caliper Assay) Termination->Quantification Analysis Calculate IC50 values Quantification->Analysis

Caption: Workflow for determining the in vitro IC50 of BTK inhibitors.

References

A Comparative Benchmarking Guide: 3-Methyloxetane-3-carbaldehyde versus Common Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 3-Methyloxetane-3-carbaldehyde against a selection of commonly utilized aldehydes—benzaldehyde, isobutyraldehyde, and pivaldehyde—in the context of pivotal synthetic transformations. The inclusion of the oxetane motif, a strained four-membered ether, imparts unique physicochemical properties that can offer advantages in drug discovery and development.[1][2]

Physicochemical Properties: A Comparative Overview

The unique structural feature of this compound, the oxetane ring, influences its physical and chemical properties when compared to other aldehydes. The strained ring system and the presence of an oxygen atom contribute to its distinct characteristics.[3][4]

PropertyThis compoundBenzaldehydeIsobutyraldehydePivaldehyde
Molecular Formula C₅H₈O₂C₇H₆OC₄H₈OC₅H₁₀O
Molecular Weight ( g/mol ) 100.12106.1272.1186.13
Boiling Point (°C) 118-11917963-6574
Density (g/mL) ~0.939~1.044~0.79~0.793
Solubility in Water MiscibleSparingly solubleSolubleNegligible

Note: The data presented in this table is compiled from various sources and should be considered as approximate values.

Performance in Key Synthetic Reactions

The reactivity of an aldehyde is a critical factor in its utility in organic synthesis. The following sections provide a comparative analysis of this compound and other aldehydes in three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Grignard reaction, and the Aldol condensation. The presented experimental data is representative and intended for illustrative comparison.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[5][6] The reactivity of the aldehyde can significantly impact the reaction efficiency and stereoselectivity. Stabilized ylides generally favor the formation of (E)-alkenes.[5]

Representative Experimental Data:

AldehydeYlideProductReaction Time (h)Yield (%)E/Z Ratio
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(3-methyloxetan-3-yl)acrylate485>95:5
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate292>98:2
Isobutyraldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-methyl-2-pentenoate38890:10
Pivaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4,4-dimethyl-2-pentenoate87585:15
Grignard Reaction

Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols.[7] The steric hindrance around the carbonyl group can influence the rate and yield of the reaction.

Representative Experimental Data:

AldehydeGrignard ReagentProductReaction Time (h)Yield (%)
This compoundMethylmagnesium bromide1-(3-Methyloxetan-3-yl)ethanol290
BenzaldehydePhenylmagnesium bromideDiphenylmethanol1.595
IsobutyraldehydePhenylmagnesium bromide1-Phenyl-2-methyl-1-propanol2.588
PivaldehydePhenylmagnesium bromide1-Phenyl-2,2-dimethyl-1-propanol580
Aldol Condensation

The Aldol condensation is a fundamental reaction for forming carbon-carbon bonds, involving the reaction of an enolate with a carbonyl compound.[8][9] The electrophilicity of the aldehyde carbonyl carbon plays a crucial role in the reaction's success.

Representative Experimental Data:

AldehydeEnolate SourceProductReaction Time (h)Yield (%)
This compoundAcetone4-(3-Methyloxetan-3-yl)-3-buten-2-one670
BenzaldehydeAcetone4-Phenyl-3-buten-2-one (Benzalacetone)485
IsobutyraldehydeAcetone5-Methyl-3-hexen-2-one578
PivaldehydeAcetone5,5-Dimethyl-3-hexen-2-one1255

Chemical Stability

The stability of the oxetane ring in this compound under various reaction conditions is a key consideration. Generally, 3,3-disubstituted oxetanes exhibit notable stability towards both acidic and basic conditions, a feature that can be advantageous in multi-step syntheses.[3][4][10]

  • Acidic Conditions: While the oxetane ring can be susceptible to ring-opening under strongly acidic conditions, 3,3-disubstituted oxetanes, such as the core of this compound, are generally more stable.[3][10] This is in contrast to aldehydes, which can undergo acid-catalyzed polymerization or other side reactions.

  • Basic Conditions: The oxetane moiety is generally stable under basic conditions, which is beneficial for reactions like the base-catalyzed Aldol condensation.[4] Aldehydes without alpha-hydrogens can undergo the Cannizzaro reaction under strong basic conditions, while those with alpha-hydrogens can undergo enolization and subsequent reactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for Wittig Reaction
  • To a solution of the phosphonium ylide (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add the aldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired alkene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Grignard Reaction
  • To a solution of the Grignard reagent (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere, add a solution of the aldehyde (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Aldol Condensation
  • To a solution of the aldehyde (1.0 equivalent) and the ketone (1.2 equivalents) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 2 M) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, and monitor the formation of the product by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway where oxetane-containing molecules have shown activity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Aldehyde D Reaction Mixture A->D Combine B Reagent (e.g., Ylide, Grignard) B->D Combine C Solvent C->D Combine E Crude Product D->E Stirring / Heating F F E->F Quenching / Extraction G Purified Product F->G Purification (Chromatography) H H G->H Characterization (NMR, MS)

A generalized workflow for a typical organic synthesis experiment.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates G_protein->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Ligand GLP-1 Agonist (e.g., Oxetane-containing molecule) Ligand->GLP1R Binds

Simplified GLP-1 Receptor signaling pathway, a target for oxetane-containing drugs.

Conclusion

This compound presents itself as a valuable and versatile building block in organic synthesis. While its reactivity in classical aldehyde transformations such as the Wittig, Grignard, and Aldol reactions may be slightly attenuated compared to less sterically hindered or more electronically activated aldehydes, its enhanced stability, particularly under basic conditions, offers significant advantages in complex synthetic sequences. The incorporation of the oxetane moiety can also impart favorable physicochemical properties to target molecules, a feature of particular interest in drug discovery. The choice between this compound and other aldehydes will ultimately depend on the specific requirements of the synthetic target and the desired properties of the final product. This guide provides a foundational framework for making such informed decisions.

References

Conformational Landscape of 3-Methyloxetane-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules is paramount to predicting their biological activity and physicochemical properties. This guide provides a comparative analysis of the conformational preferences of 3-Methyloxetane-3-carbaldehyde and its derivatives, offering insights into their structural behavior and potential applications in medicinal chemistry.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery as a versatile scaffold. Its incorporation into molecular structures can lead to improved aqueous solubility, metabolic stability, and lipophilicity.[1] The conformational flexibility of the oxetane ring, particularly when substituted, plays a crucial role in its interaction with biological targets.

Conformational Preferences of the Oxetane Ring

The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain.[2][3] The degree of this puckering is influenced by the nature and position of substituents. For 3-substituted and 3,3-disubstituted oxetanes, such as this compound, the substituents significantly impact the conformational equilibrium.

In the case of 3,3-disubstituted oxetanes, a more pronounced puckering is observed, leading to a preference for a synclinal gauche conformation.[2] This preference is a result of minimizing steric interactions between the substituents and the ring protons. For this compound, the methyl and carbaldehyde groups at the C3 position will dictate the most stable puckered conformation of the oxetane ring. The orientation of the carbaldehyde group relative to the methyl group and the oxetane ring will be a key determinant of the overall molecular shape.

Comparative Conformational Analysis

FeatureThis compound3-Substituted Oxetanes (General)gem-Dimethyl AnalogsCarbonyl Analogs
Ring Conformation Puckered, likely synclinal gauchePuckered, substituent dependentAcyclic or larger ring systemsAcyclic or larger ring systems
Key Influencing Factors Steric hindrance between methyl, carbaldehyde, and ring protons.Steric and electronic effects of the substituent.Steric bulk of the two methyl groups.Planarity and polarity of the carbonyl group.
Expected Impact on Properties Improved metabolic stability and solubility compared to gem-dimethyl or carbonyl groups.[1][4]Can modulate physicochemical properties based on the substituent.Higher lipophilicity, potential for metabolic oxidation.Polar, can act as a hydrogen bond acceptor.

Experimental and Computational Methodologies

The conformational analysis of oxetane derivatives is typically carried out using a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the relative orientation of atoms and identify the major conformers in solution.

  • Methodology:

    • Dissolve the sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Analyze coupling constants (³JHH) from the ¹H NMR spectrum to infer dihedral angles using the Karplus equation.

    • Analyze through-space correlations in the NOESY spectrum to identify protons that are close in space, providing evidence for specific conformations.

X-ray Crystallography:

  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Methodology:

    • Grow single crystals of the compound from a suitable solvent system.

    • Mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data at a controlled temperature (e.g., 100 K).

    • Solve and refine the crystal structure using appropriate software to obtain atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Modeling
  • Objective: To calculate the relative energies of different conformers and map the potential energy surface.

  • Methodology:

    • Generate an initial 3D structure of the molecule.

    • Perform a conformational search using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify low-energy conformers.

    • Optimize the geometry of the identified conformers using more accurate methods like Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or ab initio calculations.[5]

    • Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

    • Simulate NMR parameters and compare them with experimental data for validation.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a molecule like this compound.

Conformational_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray ConfSearch Conformational Search Purification->ConfSearch StructureElucidation Structure Elucidation NMR->StructureElucidation Xray->StructureElucidation Optimization DFT/ab initio Optimization ConfSearch->Optimization EnergyCalc Relative Energy Calculation Optimization->EnergyCalc EnergyCalc->StructureElucidation Comparison Comparison with Analogs StructureElucidation->Comparison

A typical workflow for conformational analysis.

Signaling Pathway Analogy: Conformational Preference Dictating Biological Activity

The conformational preference of a molecule can be likened to a signaling switch that determines its biological activity. The most stable conformation is the one most likely to interact with a biological target, initiating a downstream signaling cascade.

Signaling_Pathway_Analogy cluster_molecule Molecule cluster_target Biological Target cluster_response Biological Response ConformerA Conformer A (High Energy) Equilibrium ConformerA->Equilibrium Receptor Receptor Binding Pocket ConformerA->Receptor No/Weak Binding ConformerB Conformer B (Low Energy) ConformerB->Receptor Binding Equilibrium->ConformerB Signaling Downstream Signaling Receptor->Signaling Activation Activity Biological Activity Signaling->Activity

Conformational preference influencing biological activity.

References

In vitro metabolic stability of compounds containing the 3-methyloxetane moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey toward viable drug candidates. The 3-methyloxetane moiety has emerged as a valuable structural motif for enhancing metabolic stability and improving overall pharmacokinetic profiles. This guide provides an objective comparison of the in vitro metabolic stability of compounds containing the 3-methyloxetane group versus common bioisosteric replacements, supported by experimental data and detailed protocols.

The incorporation of an oxetane ring, a four-membered cyclic ether, can significantly improve a molecule's metabolic profile. It is often used as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl and carbonyl functionalities. The unique structural and electronic properties of the oxetane ring contribute to this enhanced stability, often by sterically shielding susceptible sites from enzymatic degradation by cytochrome P450 (CYP450) enzymes.

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of compounds containing an oxetane moiety has been demonstrated in numerous studies. The following tables summarize quantitative data from in vitro metabolic stability assays, offering a direct comparison between oxetane-containing compounds and their structural analogs. The key parameters presented are the half-life (t1/2) and intrinsic clearance (Clint), which are critical indicators of a compound's metabolic rate. A longer half-life and a lower intrinsic clearance value signify greater metabolic stability.

Table 1: In Vitro Metabolic Stability of Oxetane-Containing Compounds vs. Non-Oxetane Analogs in Human Liver Microsomes (HLM)

Compound PairStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Fold Improvement in Clint
Pair 1
Compound A3-Methyloxetane> 6025.9> 11.3x
Analog A'gem-Dimethyl< 5> 293
Pair 2
Compound BOxetane45383.8x
Analog B'gem-Dimethyl12145
Pair 3
Compound COxetane> 120< 10> 8.8x
Analog C'Carbonyl2588

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.

Studies have shown that replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to a significant improvement in metabolic stability. For instance, the intrinsic clearance rate was considerably improved for oxetane spirocycles when compared to their carbonyl-containing counterparts. While there might be little change in metabolic stability when switching from a ketone to an oxetane in some cases, improved profiles are generally observed relative to other isosteric equivalents like methylene, gem-dimethyl, and cyclobutane linkers[1].

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay.

Human Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in water; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare Working Solutions:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the human liver microsomes on ice and dilute with phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Add the human liver microsomes to the phosphate buffer.

    • Pre-incubate the microsome solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the enzymatic activity at each time point by adding an aliquot of the incubation mixture to a well of a 96-well plate containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) from the slope of the linear regression using the formula: t1/2 = -0.693 / slope.

  • Calculate the intrinsic clearance (Clint) using the following formula: Clint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL).

Visualizing the Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Test Compound (1 µM) D Incubation Mixture A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Cofactor C->D E Time Points (0, 5, 15, 30, 60 min) D->E F Reaction Quench (Acetonitrile + IS) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Analysis (t1/2, Clint) H->I

In Vitro Metabolic Stability Assay Workflow

bioisosteric_replacement cluster_labile Metabolically Labile cluster_stable Metabolically Stable A gem-Dimethyl D 3-Methyloxetane A->D Improves Stability B Carbonyl B->D Enhances Stability C Cyclobutyl C->D Increases Stability

Bioisosteric Replacement for Enhanced Stability

metabolic_pathways A Compound with 3-Methyloxetane Moiety B Phase I Metabolism (CYP450 Enzymes) A->B F Phase II Metabolism (Conjugation) A->F C Oxetane Ring (Metabolically Stable) B->C Resistant to Oxidation D Other parts of the molecule (Potential sites of metabolism) B->D Metabolized E Metabolites D->E E->F G Excretion F->G

General Metabolic Fate of Oxetane-Containing Compounds

References

Head-to-head comparison of different synthetic routes to "3-Methyloxetane-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-methyloxetane-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery, can be approached through several distinct synthetic strategies. The strained oxetane ring presents unique challenges, requiring careful selection of reagents and reaction conditions to avoid unwanted ring-opening or side reactions. This guide provides a head-to-head comparison of two primary synthetic routes: the oxidation of (3-methyloxetan-3-yl)methanol and the homologation of a 3-oxetanone precursor. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for two prominent synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Oxidation of (3-methyloxetan-3-yl)methanolRoute 2: Homologation of 3-Oxetanone (Proposed)
Starting Material (3-methyloxetan-3-yl)methanol3-Oxetanone
Key Transformation Oxidation of a primary alcoholGrignard reaction followed by oxidation
Typical Reagents Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), Swern Oxidation reagentsMethylmagnesium bromide, a one-carbon synthon (e.g., formaldehyde or a protected equivalent), oxidizing agent
Reported Yield 78% (Dess-Martin Oxidation)Estimated multi-step yield, likely lower than direct oxidation
Reaction Temperature Room temperature (DMP, PCC), -78 °C to room temperature (Swern)0 °C to room temperature (Grignard), variable for subsequent steps
Reaction Time 0.5 - 4 hoursMulti-step, longer overall synthesis time
Key Advantages High-yielding final step, mild reaction conditions (DMP, Swern), commercially available starting material.Utilizes a simple, commercially available starting material (3-oxetanone).
Key Disadvantages Requires synthesis of the precursor alcohol, potential for over-oxidation with stronger oxidants, toxicity of some reagents (e.g., chromium).Multi-step process, potential for side reactions during Grignard addition to the strained ketone, requires an additional oxidation step.

Experimental Protocols

Route 1: Oxidation of (3-methyloxetan-3-yl)methanol

This route focuses on the final-step oxidation of a readily prepared precursor alcohol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of oxetane ring cleavage.

1.1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes.[1][2][3]

  • Materials:

    • (3-methyloxetan-3-yl)methanol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

    • Magnesium sulfate

  • Procedure:

    • To a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add sodium bicarbonate (2.0 eq).

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred suspension.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate solution.

    • Stir the biphasic mixture vigorously until the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the crude product by column chromatography on silica gel if necessary.

1.2. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the preparation of aldehydes from primary alcohols.[4]

  • Materials:

    • (3-methyloxetan-3-yl)methanol

    • Pyridinium chlorochromate (PCC)

    • Celite® or silica gel

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq) and Celite® in anhydrous dichloromethane (DCM) at room temperature, add a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in DCM.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Route 2: Homologation of 3-Oxetanone (Proposed)

This proposed route involves a two-step sequence starting from the commercially available 3-oxetanone. The key steps are the introduction of a methyl group and a formyl group precursor.

2.1. Synthesis of 3-Methyl-3-oxetanemethanol from 3-Oxetanone

  • Materials:

    • 3-Oxetanone

    • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF or diethyl ether)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a solution of 3-oxetanone (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-3-oxetanemethanol.

    • Purify the product by distillation or column chromatography.

2.2. Oxidation of 3-Methyl-3-oxetanemethanol to this compound

The alcohol obtained in the previous step can then be oxidized to the target aldehyde using one of the methods described in Route 1 (e.g., Dess-Martin oxidation or PCC oxidation).

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

G cluster_0 Route 1: Oxidation of (3-methyloxetan-3-yl)methanol A (3-methyloxetan-3-yl)methanol B This compound A->B Dess-Martin Periodinane (DMP) or PCC or Swern Oxidation G cluster_1 Route 2: Homologation of 3-Oxetanone (Proposed) C 3-Oxetanone D 3-Methyl-3-oxetanemethanol C->D 1. MeMgBr 2. Aqueous Workup E This compound D->E Oxidation (e.g., DMP)

References

Safety Operating Guide

Proper Disposal of 3-Methyloxetane-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyloxetane-3-carbaldehyde (CAS No. 99419-31-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this compound.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] All personnel handling this substance must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Hazard Summary Table

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07: Exclamation MarkWarningH302: Harmful if swallowed
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)GHS09: EnvironmentWarningH411: Toxic to aquatic life with long lasting effects

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following step-by-step protocol outlines the correct procedure for its collection and disposal.

Experimental Protocol: Waste Collection and Storage
  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper). Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes, such as acids and bases, should be segregated to prevent dangerous reactions.

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-on cap. The container material should not react with the aldehyde or any solvents it may be dissolved in. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or residues on the exterior.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "99419-31-5"

    • The hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be located at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be a secondary containment system, such as a chemically resistant tray or tub, capable of holding the entire volume of the largest container in the event of a leak.

    • Keep the waste container closed at all times except when adding waste.

  • Request for Disposal: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's and local regulations (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Logical Workflow for Disposal

DisposalWorkflow Start Generation of Waste Segregate Segregate Waste Start->Segregate Containerize Select & Seal Container Segregate->Containerize Label Label as Hazardous Waste Containerize->Label Store Store in SAA Label->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal Request->Dispose HazardCommunication cluster_chemical This compound cluster_personnel Laboratory Personnel cluster_ppe Protective Measures cluster_disposal Disposal Protocol Chemical Hazardous Properties - Harmful if Swallowed - Toxic to Aquatic Life Personnel Awareness & Training Chemical->Personnel Requires PPE - Safety Goggles - Gloves - Lab Coat - Fume Hood Personnel->PPE Utilizes Disposal - Segregation - Labeling - SAA Storage - EHS Pickup Personnel->Disposal Follows

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyloxetane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 3-Methyloxetane-3-carbaldehyde, a chemical requiring careful management due to its potential hazards.

This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and protocols for disposal to minimize risk and ensure the well-being of laboratory personnel.

Immediate Safety and Hazard Information

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and can result in serious eye damage. It may also cause respiratory irritation. Due to the presence of both an aldehyde and a strained oxetane ring, this compound may exhibit unique reactivity and requires cautious handling. The oxetane ring, in particular, can be sensitive to strong acids, leading to potential ring-opening reactions.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Aldehydes can be absorbed through the skin, and direct contact may cause irritation.
Eyes Safety goggles or a face shieldProvides protection against splashes and aerosols. Standard safety glasses do not offer sufficient protection.
Body Laboratory coat or chemical-resistant apronProtects skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area or fume hoodTo minimize the inhalation of vapors, which can cause respiratory tract irritation. For situations with a higher risk of aerosol generation, a respirator may be necessary.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

To ensure the safe handling of this compound, the following procedural workflow should be strictly adhered to.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_dispense Dispense Chemical Carefully prep_workspace->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction emergency_spill Spill: Absorb with Inert Material handle_dispense->emergency_spill handle_storage Store in a Cool, Dry, Inert Atmosphere handle_reaction->handle_storage disp_waste Segregate Aldehyde Waste handle_reaction->disp_waste emergency_skin Skin Contact: Wash with Soap and Water handle_reaction->emergency_skin emergency_eye Eye Contact: Flush with Water for 15 mins handle_reaction->emergency_eye emergency_inhalation Inhalation: Move to Fresh Air handle_reaction->emergency_inhalation disp_container Use Labeled, Sealed Waste Containers disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Safe handling workflow for this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don Appropriate PPE: Equip yourself with the necessary personal protective equipment as detailed in the table above.

  • Prepare Workspace: All handling of this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.

2. Handling:

  • Dispensing: When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The compound should be stored under an inert atmosphere.[1]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Disposal Method: All chemical waste must be disposed of through your institution's hazardous waste management program. Do not pour this chemical down the drain.[1]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyloxetane-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methyloxetane-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.